Product packaging for p-Menth-1-en-8-yl benzoate(Cat. No.:CAS No. 71648-34-5)

p-Menth-1-en-8-yl benzoate

Cat. No.: B15176135
CAS No.: 71648-34-5
M. Wt: 258.35 g/mol
InChI Key: SNCWRHHQNIWULG-UHFFFAOYSA-N
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Description

P-Menth-1-en-8-yl benzoate is a useful research compound. Its molecular formula is C17H22O2 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O2 B15176135 p-Menth-1-en-8-yl benzoate CAS No. 71648-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71648-34-5

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate

InChI

InChI=1S/C17H22O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-12H2,1-3H3

InChI Key

SNCWRHHQNIWULG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

p-Menth-1-en-8-yl benzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of p-Menth-1-en-8-yl benzoate, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known by its IUPAC name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate, is an ester derived from the reaction of α-terpineol (p-Menth-1-en-8-ol) and benzoic acid. Its chemical structure consists of a p-menthane skeleton, characterized by a cyclohexene ring with a methyl and an isopropyl group, linked to a benzoate group via an ester bond.

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₇H₂₂O₂PubChem[1]
Molecular Weight 258.35 g/mol PubChem[1]
IUPAC Name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoatePubChem[1]
CAS Number 71648-34-5The Good Scents Company[2]
Appearance Colorless to yellowish liquid (inferred from related compounds)N/A
Flash Point 142.78 °C (289.00 °F; TCC)The Good Scents Company[2]
Specific Gravity 0.970 g/cm³ (at 25 °C)The Good Scents Company[2]
XLogP3 (Computed) 4.1PubChem[1]
Topological Polar Surface Area (Computed) 26.3 ŲPubChem[1]
Refractive Index (Computed) 1.522PubChem

Synthesis

A potential synthetic pathway is illustrated in the diagram below.

Synthesis_of_p_Menth_1_en_8_yl_benzoate alpha_terpineol α-Terpineol (p-Menth-1-en-8-ol) reagents + alpha_terpineol->reagents benzoic_acid Benzoic Acid catalyst H⁺ (catalyst) Heat benzoic_acid->catalyst product This compound water Water product->water + reagents->benzoic_acid catalyst->product

Caption: Proposed synthesis of this compound via Fischer esterification.

General Experimental Protocol (Proposed)

The following is a generalized protocol for the esterification of α-terpineol with benzoic acid. Optimization of reaction conditions (temperature, time, catalyst amount) would be necessary to achieve a high yield.

Materials:

  • α-Terpineol

  • Benzoic acid

  • Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of α-terpineol and benzoic acid.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for this compound are not widely available in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure.

Expected Infrared (IR) Spectroscopy:

  • A strong C=O stretching band characteristic of an ester is expected in the region of 1720-1700 cm⁻¹.

  • C-O stretching bands are anticipated around 1300-1100 cm⁻¹.

  • Aromatic C=C stretching bands from the benzoate group should appear around 1600-1450 cm⁻¹.

  • C-H stretching bands for both aliphatic and aromatic protons are expected around 3100-2850 cm⁻¹.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzoate group would be expected in the downfield region (δ 7.4-8.1 ppm). The protons of the p-menthane ring would appear in the upfield region, with the vinyl proton of the cyclohexene ring appearing around δ 5.4 ppm. The methyl protons would also be present in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of δ 165-175 ppm. Aromatic carbons would appear between δ 128-135 ppm, and the carbons of the p-menthane moiety would be found in the upfield region.

Expected Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 258.

  • Common fragmentation patterns for esters would likely be observed, including cleavage of the C-O bond to give fragments corresponding to the benzoate and p-menthenyl moieties.

Potential Applications in Drug Development

While specific biological activities for this compound are not well-documented, its structural components suggest potential areas of interest for drug development. Terpenoids, such as α-terpineol, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The benzoate moiety is also present in numerous pharmaceutical compounds. The combination of these two fragments in this compound could potentially lead to novel therapeutic agents. Further research is required to explore the pharmacological profile of this compound.

The workflow for investigating the potential of a novel compound like this compound in drug development is outlined below.

Drug_Development_Workflow A Synthesis & Purification B Structural Characterization (NMR, MS, IR) A->B C In Vitro Screening (Target-based & Phenotypic) B->C D Lead Identification C->D E In Vivo Efficacy & Toxicity D->E F Preclinical Development E->F

Caption: A simplified workflow for early-stage drug discovery.

Conclusion

This compound is a terpene ester with a well-defined chemical structure. While some of its physical properties have been reported, a significant portion of the data, particularly regarding its biological activity and detailed spectral characterization, remains to be experimentally determined. The proposed synthesis via Fischer esterification provides a viable route for obtaining this compound for further investigation. Its structural similarity to other biologically active terpenoids and benzoates suggests that this compound may be a valuable candidate for future research in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Synthesis of p-Menth-1-en-8-yl benzoate from Limonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-Menth-1-en-8-yl benzoate, a benzoate ester of α-terpineol, starting from the readily available monoterpene, limonene. The synthesis involves a two-step process: the hydration of limonene to α-terpineol (p-Menth-1-en-8-ol) and the subsequent esterification of α-terpineol with benzoyl chloride. This document details the experimental protocols for each step, presents key quantitative data in structured tables, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Limonene, a major component of citrus fruit oils, is a versatile and abundant renewable feedstock for the chemical industry. Its conversion to value-added derivatives is of significant interest. One such derivative is this compound, an ester that combines the structural features of the terpenoid α-terpineol with a benzoate moiety. This compound has potential applications in the fragrance, flavor, and pharmaceutical industries. The synthesis outlined in this guide follows a logical progression from a natural starting material to a more complex molecular target.

Synthesis Pathway Overview

The overall synthesis is a two-step process. The first step involves the acid-catalyzed hydration of limonene to produce α-terpineol. The second step is the esterification of the tertiary alcohol of α-terpineol with benzoyl chloride to yield the final product, this compound.

Synthesis_Pathway Limonene Limonene alpha_Terpineol α-Terpineol (p-Menth-1-en-8-ol) Limonene->alpha_Terpineol Hydration (H₂O, Catalyst) p_Menth_1_en_8_yl_benzoate This compound alpha_Terpineol->p_Menth_1_en_8_yl_benzoate Esterification (Benzoyl Chloride, Base)

Caption: Overall synthesis pathway from limonene to this compound.

Experimental Protocols

Step 1: Synthesis of α-Terpineol from Limonene

This protocol is adapted from a patented method utilizing a supported catalyst for the hydration of limonene.[1]

Materials:

  • Raw oil containing limonene (e.g., 63.3% limonene)

  • Water

  • Activated carbon-supported ZnSO₄/H₃PO₄ catalyst

  • Reaction flask equipped with a stirrer

Procedure:

  • To a reaction flask, add 50 g of the raw oil containing limonene, 160 g of water, and 2 g of the activated carbon-supported ZnSO₄/H₃PO₄ catalyst.[1]

  • Stir the mixture vigorously at 30°C for 9 hours.[1]

  • Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of limonene.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Separate the oil phase from the aqueous phase.

  • Purify the crude α-terpineol by vacuum distillation to obtain high-purity α-terpineol.

Quantitative Data for Step 1:

ParameterValueReference
Limonene Conversion Rate>99%[1]
Selectivity to α-Terpineol>65%[1]
Final α-Terpineol Purity98.6% (by GC after distillation)[1]
Step 2: Synthesis of this compound from α-Terpineol

This protocol is based on the general principles of the Schotten-Baumann reaction for the esterification of alcohols.

Materials:

  • α-Terpineol (synthesized in Step 1)

  • Benzoyl chloride

  • Pyridine (or aqueous sodium hydroxide)

  • Dichloromethane (or other suitable inert solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve α-terpineol in a suitable inert solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add an equimolar amount of pyridine (or a slight excess) to the solution.

  • Slowly add benzoyl chloride (1 to 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Physicochemical and Spectroscopic Data for this compound:

PropertyValueReference
Molecular Formula C₁₇H₂₂O₂[2]
Molecular Weight 258.35 g/mol [2]
IUPAC Name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate[2]
CAS Number 71648-34-5[2]
Appearance Expected to be a colorless to pale yellow oil
Boiling Point Not available
¹H NMR (CDCl₃) Predicted shifts: Aromatic protons (δ 7.4-8.1 ppm), Vinyl proton (δ ~5.4 ppm), Alkyl protons (δ 1.0-2.5 ppm)
¹³C NMR (CDCl₃) Predicted shifts: Carbonyl carbon (δ ~166 ppm), Aromatic carbons (δ 128-133 ppm), Alkene carbons (δ ~120, ~134 ppm), Quaternary ether carbon (δ ~82 ppm), Alkyl carbons (δ 20-40 ppm)
IR (neat) Expected characteristic peaks: C=O stretch (~1715 cm⁻¹), C-O stretch (~1270, 1110 cm⁻¹), C=C stretch (~1650 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹)[3]
Mass Spectrum (EI) Expected fragments: M⁺ at m/z 258, loss of benzoate (m/z 136), benzoyl cation (m/z 105)

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Hydration of Limonene cluster_step2 Step 2: Esterification of α-Terpineol Limonene_Reactants Limonene, Water, Catalyst Reaction1 Reaction at 30°C, 9h Limonene_Reactants->Reaction1 Filtration Filtration Reaction1->Filtration Separation1 Phase Separation Filtration->Separation1 Distillation Vacuum Distillation Separation1->Distillation alpha_Terpineol_Product Pure α-Terpineol Distillation->alpha_Terpineol_Product alpha_Terpineol_Reactants α-Terpineol, Benzoyl Chloride, Pyridine, Dichloromethane alpha_Terpineol_Product->alpha_Terpineol_Reactants Intermediate Reaction2 Reaction at 0°C to RT alpha_Terpineol_Reactants->Reaction2 Quenching Quenching with Water Reaction2->Quenching Extraction_Washing Extraction & Washing Quenching->Extraction_Washing Drying_Concentration Drying & Concentration Extraction_Washing->Drying_Concentration Purification Column Chromatography (if necessary) Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

References

Spectroscopic Profile of p-Menth-1-en-8-yl benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of p-Menth-1-en-8-yl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document presents a comprehensive analysis based on the spectroscopic data of the closely related analogue, α-terpinyl acetate (p-Menth-1-en-8-yl acetate), and provides predicted data for the title compound. This guide includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to aid researchers in the characterization of similar molecules.

Introduction

This compound is a benzoate ester of α-terpineol. Terpenoid esters are a class of compounds with significant interest in the fragrance, flavor, and pharmaceutical industries. Their biological activities are closely linked to their molecular structure. Accurate spectroscopic characterization is therefore essential for the identification, quality control, and elucidation of the structure-activity relationships of these compounds. This guide addresses the current gap in publicly available spectroscopic data for this compound by providing a detailed predictive analysis and standardized methodologies for its empirical study.

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Data of α-Terpinyl Acetate and Predicted ¹³C NMR Data for this compound. Solvent: CDCl₃, Frequency: 25.16 MHz for α-Terpinyl Acetate.

Carbon Atomα-Terpinyl Acetate (Experimental Shifts [ppm])[1]This compound (Predicted Shifts [ppm])
C=O (ester)170.32~166
C (aromatic, attached to O)-~130
CH (aromatic)-~128-133
C (quaternary, attached to O)84.77~85
C (olefinic)133.84~134
CH (olefinic)120.41~120
CH₂42.67, 30.96~43, ~31
CH₃ (acetyl)22.41-
CH₃ (terpene)26.44, 23.94, 23.36, 23.31, 23.15~26, ~24, ~23

Table 2: Predicted ¹H NMR Data for this compound. Solvent: CDCl₃, Predicted Frequency: 400 MHz.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho)~8.0d2H
Aromatic H (meta, para)~7.4-7.6m3H
Olefinic H~5.4br s1H
CH~2.0-2.2m1H
CH₂~1.8-2.1m4H
CH (terpene)~1.5-1.7m1H
CH₃ (olefinic)~1.65s3H
CH₃ (gem-dimethyl)~1.55s6H
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Predicted).

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester stretch)~1720-1740Strong
C-O (ester stretch)~1250-1300Strong
C=C (aromatic stretch)~1600, ~1450Medium
C=C (olefinic stretch)~1640Medium
C-H (aromatic)~3030-3100Medium
C-H (aliphatic)~2850-2960Strong
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for α-Terpinyl Acetate and Predicted Data for this compound. Ionization Mode: Electron Ionization (EI).

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) (Predicted/Experimental)
α-Terpinyl AcetateC₁₂H₂₀O₂196.29136, 121, 93, 43[1][2]
This compoundC₁₇H₂₂O₂258.36258 (M+), 136, 122, 105, 77

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds (for routine spectra).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

    • Proton decoupling is applied to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.[3][4]

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small drop of the liquid sample directly onto the ATR crystal.[4]

    • If the sample is a solid, ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

This protocol is for Electron Ionization (EI) Mass Spectrometry, a common technique for the analysis of small, volatile molecules.[5][6]

  • Sample Introduction:

    • The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC).

    • The sample is volatilized in the heated inlet.

  • Ionization:

    • The gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[5][7]

    • This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•) and fragment ions.

  • Mass Analysis:

    • The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation Final_Report Final Report & Publication Structure_Validation->Final_Report

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Validation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound through predictive data and analysis of a close structural analogue. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data for this and similar compounds. The provided workflow visualization further clarifies the process of chemical analysis from synthesis to final structural elucidation. This document serves as a valuable resource for professionals in the fields of chemistry and drug development, facilitating further research and application of this class of compounds.

References

p-Menth-1-en-8-yl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

p-Menth-1-en-8-yl benzoate, also known as terpinyl benzoate, is a synthetic fragrance ingredient derived from the naturally occurring monoterpenoid alcohol, α-terpineol (p-Menth-1-en-8-ol). While α-terpineol is a common constituent of many essential oils, there is no substantive evidence to suggest that this compound occurs naturally. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from a natural precursor, analytical methodologies for its identification and quantification, and its applications, particularly in the fragrance industry. This document is intended to serve as a resource for professionals in research, development, and quality control who may encounter this compound.

The Natural Precursor: α-Terpineol (p-Menth-1-en-8-ol)

The starting material for the synthesis of this compound is α-terpineol, a monoterpene alcohol found in a wide variety of essential oils. Understanding the properties of this precursor is crucial for the synthesis and analysis of its derivatives.

Natural Occurrence and Properties of α-Terpineol

α-Terpineol is a major component of essential oils from sources such as pine, lilac, and eucalyptus. It is known for its pleasant floral, lilac-like aroma.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molar Mass 154.25 g/mol
Boiling Point 219-220 °C
Appearance Colorless liquid
Odor Floral, lilac
Solubility Insoluble in water, soluble in ethanol and ether

Synthesis of this compound

This compound is typically synthesized through the esterification of α-terpineol with a benzoylating agent. A common laboratory-scale and industrial method is the reaction of α-terpineol with benzoyl chloride.

Experimental Protocol: Esterification of α-Terpineol

Objective: To synthesize this compound from α-terpineol and benzoyl chloride.

Materials:

  • α-Terpineol (p-Menth-1-en-8-ol)

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve α-terpineol in an excess of pyridine (which acts as both a solvent and a catalyst).

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride to the cooled, stirring solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and 5% hydrochloric acid to neutralize the excess pyridine.

  • Separate the organic layer and wash it successively with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve α-Terpineol in Pyridine Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_Benzoyl_Chloride Add Benzoyl Chloride Cool->Add_Benzoyl_Chloride Reflux Heat under Reflux Add_Benzoyl_Chloride->Reflux Workup Aqueous Workup (Acid/Base Washes) Reflux->Workup Dry Dry Organic Layer Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation/Chromatography) Evaporate->Purify End p-Menth-1-en-8-yl benzoate Purify->End

Caption: Synthesis of this compound.

Analytical Characterization

The identification and quantification of this compound, particularly in complex mixtures such as fragrance formulations, are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the analysis of volatile and semi-volatile compounds like terpene esters.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Typical):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dilute the sample containing or suspected to contain this compound in a suitable solvent (e.g., ethyl acetate, hexane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

  • Inject a 1 µL aliquot into the GC-MS system.

Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the analyte with that of a certified reference standard of this compound. The mass spectrum is expected to show characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the terpene moiety.

  • Quantification: Prepare a calibration curve using a series of known concentrations of the reference standard. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

G cluster_analysis GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dilution/Extraction) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Filtering (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Identification Identification (Library Match, Std. Comparison) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: GC-MS analysis workflow.

Biological Activity and Applications

The primary application of this compound is as a fragrance ingredient in a variety of consumer products. Its aroma is typically described as floral and balsamic. There is limited publicly available information on the specific biological or pharmacological activities of this compound. Any investigation into its biological effects should consider the activities of its parent compound, α-terpineol, which has been studied for various properties, including antimicrobial and anti-inflammatory effects.

Conclusion

This compound is a synthetic derivative of the naturally occurring α-terpineol. Its synthesis is straightforward, and its analysis is readily achieved using standard chromatographic techniques like GC-MS. While it does not appear to be a natural constituent of essential oils, its connection to a natural precursor places it in the category of nature-identical or nature-derived compounds, which are of significant interest in the fragrance, flavor, and pharmaceutical industries. Further research into the biological activities of this and other synthetic terpene esters could reveal novel applications.

Potential Biological Activity of p-Menth-1-en-8-yl benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-1-en-8-yl benzoate, an ester of α-terpineol and benzoic acid, is a molecule of interest for its potential biological activities. While direct studies on this specific ester are limited, a comprehensive review of its constituent components, α-terpineol and benzoic acid, provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the available scientific data on the anti-inflammatory and antimicrobial properties of these precursors, presenting detailed experimental protocols and summarizing quantitative data to facilitate further research and development.

Introduction

This compound is a terpenoid ester that combines the structural features of the monoterpene alcohol α-terpineol (p-Menth-1-en-8-ol) and the aromatic carboxylic acid, benzoic acid. α-Terpineol is a well-documented bioactive compound found in various essential oils and is known for its anti-inflammatory, antimicrobial, and analgesic properties. Benzoic acid and its salts, such as sodium benzoate, are widely used as antimicrobial preservatives in the food and pharmaceutical industries. The esterification of α-terpineol with benzoic acid may yield a novel compound with a unique combination or enhancement of these biological activities. This guide explores the potential pharmacology of this compound based on the established activities of its precursors.

Predicted Biological Activities

Based on the known bioactivities of α-terpineol and benzoic acid, this compound is predicted to exhibit significant anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is primarily inferred from the activity of α-terpineol. Studies have shown that α-terpineol can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.[1]

Mechanism of Action: The anti-inflammatory effects of α-terpineol are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][4][5] By suppressing the activation and translocation of NF-κB into the nucleus, α-terpineol can effectively downregulate the expression of these pro-inflammatory mediators.[3][6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB_P p-IκB (Ubiquitinated) IkB->IkB_P NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription alpha_Terpineol α-Terpineol alpha_Terpineol->IKK_complex Inhibition

Quantitative Data: Animal studies have demonstrated the anti-inflammatory efficacy of α-terpineol in the carrageenan-induced paw edema model.

Compound Dose Model Effect Reference
α-Terpineol50, 100, 200 mg/kgCarrageenan-induced paw edema (rats)Inhibition of edema by 48.9%, 68.7%, and 79.1% respectively at 3h[7]
α-TerpineolNot specifiedCarrageenan-induced paw edema (mice)Reduced paw edema and decreased inflammatory mediator levels[1]
Antimicrobial Activity

Both α-terpineol and benzoic acid possess well-established antimicrobial properties, suggesting that this compound is likely to be an effective antimicrobial agent.

Mechanism of Action:

  • α-Terpineol: The antimicrobial action of α-terpineol is attributed to its ability to disrupt the cytoplasmic membrane of microorganisms. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[8]

  • Benzoic Acid (Sodium Benzoate): The antimicrobial activity of benzoic acid is dependent on its undissociated form, which is more prevalent in acidic conditions. The lipophilic, undissociated acid can easily penetrate the microbial cell membrane.[1][9] Inside the cell, it dissociates, leading to a decrease in intracellular pH. This acidification inhibits the activity of key enzymes involved in metabolism and energy production, such as those in the tricarboxylic acid cycle.[5][9] Furthermore, it can alter membrane permeability and interfere with substrate uptake.[1]

Quantitative Data: The antimicrobial efficacy of α-terpineol and sodium benzoate has been quantified using the Minimum Inhibitory Concentration (MIC) method.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Terpineol against various microorganisms.

Microorganism MIC (µL/mL) Reference
Escherichia coli0.78[8]
Salmonella enteritidis1.56[8]
Staphylococcus aureus1.56[8]
Escherichia coli O157:H70.6% (v/v)[10]
Serratia liquefaciens0.6% (v/v)[11]
Carnobacterium divergens0.6% (v/v)[11]
Listeria innocua0.6% (v/v)[11]
Staphylococcus aureus0.7% (v/v)[11]
Salmonella Typhimurium0.7% (v/v)[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against various microorganisms.

Microorganism MIC (mg/mL) pH Reference
Candida albicans2.5Not specified[12]
Saccharomyces cerevisiae489 ppm (0.489 mg/mL)3.0[13]
Dental plaque microorganisms>106,590 µM (>15.3 mg/mL)Not specified[14]
Various bacteria and fungi0.78 - >50Not specified[12]

Synthesis

This compound can be synthesized via the Fischer esterification of α-terpineol with benzoic acid. This acid-catalyzed reaction involves the condensation of the alcohol and carboxylic acid, with the removal of water to drive the equilibrium towards the ester product.

Fischer_Esterification alpha_Terpineol α-Terpineol (p-Menth-1-en-8-ol) p_Menth_1_en_8_yl_benzoate This compound alpha_Terpineol->p_Menth_1_en_8_yl_benzoate Benzoic_Acid Benzoic Acid Benzoic_Acid->p_Menth_1_en_8_yl_benzoate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->p_Menth_1_en_8_yl_benzoate Heat Heat Heat->p_Menth_1_en_8_yl_benzoate Water Water p_Menth_1_en_8_yl_benzoate->Water

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Wistar rats) Grouping 2. Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Initial_Paw_Volume 3. Measure Initial Paw Volume (Plethysmometer) Grouping->Initial_Paw_Volume Drug_Administration 4. Administer Test Compound (this compound), Standard (e.g., Indomethacin), and Vehicle (Control) Initial_Paw_Volume->Drug_Administration Carrageenan_Injection 5. Inject Carrageenan (1% w/v) into the sub-plantar region of the hind paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 6. Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 7. Calculate Percentage Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Methodology:

  • Animals: Wistar albino rats of either sex (150-200g) are typically used.

  • Grouping: Animals are divided into at least three groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and one or more test groups (receiving different doses of this compound).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments (vehicle, standard, or test compound) are administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This in vitro method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow Prepare_Stock_Solution 1. Prepare Stock Solution of This compound Serial_Dilution 2. Perform Serial Dilutions of the stock solution in a 96-well microtiter plate Prepare_Stock_Solution->Serial_Dilution Inoculation 4. Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Preparation 3. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland standard) Inoculum_Preparation->Inoculation Incubation 5. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) Inoculation->Incubation MIC_Determination 6. Determine MIC: The lowest concentration with no visible growth Incubation->MIC_Determination

Methodology:

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial strains, and the test compound.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in the wells of the microtiter plate containing the broth medium.

    • A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard, then diluted) is added to each well.

    • Positive (broth + inoculum) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses promising anti-inflammatory and antimicrobial properties, inherited from its constituent molecules, α-terpineol and benzoic acid. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and disruption of microbial cell membranes, provide a solid basis for further investigation.

Future research should focus on the direct evaluation of this compound in the described experimental models to confirm and quantify its biological activities. Head-to-head comparisons with its precursor molecules would be valuable to determine if the esterification results in synergistic or enhanced effects. Furthermore, elucidating the precise molecular targets and exploring a broader range of biological activities, such as analgesic and anticancer effects, could open up new avenues for the therapeutic application of this compound. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this compound's therapeutic potential.

References

An In-depth Technical Guide to the Stereochemistry and Enantiomers of p-Menth-1-en-8-yl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-1-en-8-yl benzoate, also known as α-terpinyl benzoate, is a chiral molecule of interest in various chemical and pharmaceutical applications. Its stereochemistry, dictated by the substituted p-menthane ring system, gives rise to a pair of enantiomers that may exhibit distinct biological activities and physical properties. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including the properties of its precursor alcohol, α-terpineol. It outlines detailed potential methodologies for the synthesis and separation of its enantiomers, leveraging established enzymatic resolution techniques. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related chiral compounds.

Introduction to the Stereochemistry of this compound

The chemical structure of this compound is characterized by a p-menthane skeleton, which contains a chiral center at the C4 position—the carbon atom to which the isopropenyl group (or its equivalent in the ester) is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-p-Menth-1-en-8-yl benzoate and (S)-p-Menth-1-en-8-yl benzoate.

The precursor to this benzoate ester is p-Menth-1-en-8-ol, commonly known as α-terpineol. The stereochemistry of this compound is directly derived from the stereochemistry of the α-terpineol used in its synthesis. The two enantiomers of α-terpineol are well-characterized:

  • (R)-(+)-α-Terpineol

  • (S)-(-)-α-Terpineol

The synthesis of the individual enantiomers of this compound can be achieved by starting with the corresponding pure enantiomer of α-terpineol. Alternatively, the racemic mixture of the benzoate ester can be synthesized and subsequently resolved into its constituent enantiomers.

Physicochemical Data of α-Terpineol Enantiomers

Quantitative data for the enantiomers of the precursor alcohol, α-terpineol, is crucial for the synthesis and characterization of the corresponding benzoate esters.

Property(R)-(+)-α-Terpineol(S)-(-)-α-TerpineolRacemic (dl)-α-Terpineol
CAS Number 7785-53-710482-56-198-55-5
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 154.25 g/mol 154.25 g/mol 154.25 g/mol
Appearance LiquidLiquidLiquid
Boiling Point 206-207 °C at 731 mmHg[1]80-81.5 °C at 5 mmHg[1]218.8-219.4 °C at 752 mmHg[1]
Density (d₄²⁰) 0.9338 g/cm³[1]0.935 g/cm³[1]0.9386 g/cm³ (at 15 °C)[1]
Refractive Index (n_D²⁰) 1.4818[1]1.4820[1]1.4831[1]
Specific Rotation [α]_D²⁰ +92.45°[1]-100° (c=20 in ethanol)[1]

Experimental Protocols

Synthesis of Enantiomerically Pure this compound

This protocol describes the synthesis of (R)-p-Menth-1-en-8-yl benzoate starting from (R)-(+)-α-terpineol. The same procedure can be followed using (S)-(-)-α-terpineol to obtain the (S)-enantiomer.

Materials:

  • (R)-(+)-α-Terpineol

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-α-terpineol (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (R)-p-Menth-1-en-8-yl benzoate.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and measure its specific optical rotation using a polarimeter.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic this compound. The choice of lipase and reaction conditions may require optimization for best results. Lipases are known to catalyze the enantioselective hydrolysis of esters.[2][3]

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene or hexane)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory equipment for biocatalysis

Procedure:

  • To a suspension of racemic this compound in a biphasic system of an organic solvent and phosphate buffer, add the immobilized lipase.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC. The goal is to reach approximately 50% conversion.

  • At ~50% conversion, one enantiomer of the benzoate ester will be preferentially hydrolyzed to the corresponding α-terpineol enantiomer, leaving the unreacted benzoate ester enriched in the other enantiomer.

  • Stop the reaction by filtering off the immobilized enzyme.

  • Acidify the aqueous phase to protonate the benzoic acid formed and extract with an organic solvent like ethyl acetate.

  • The organic phase will contain the unreacted, enantiomerically enriched this compound and the enantiomerically enriched α-terpineol.

  • Separate the enriched ester from the alcohol using column chromatography.

  • Determine the enantiomeric excess (e.e.) of both the recovered ester and the alcohol using chiral chromatography.

  • The specific rotation of the isolated enantiomerically enriched this compound should be measured.

Visualizations

Stereoisomers of this compound

stereoisomers cluster_enantiomers Enantiomers racemate Racemic this compound enantiomer_R (R)-p-Menth-1-en-8-yl Benzoate racemate->enantiomer_R enantiomer_S (S)-p-Menth-1-en-8-yl Benzoate racemate->enantiomer_S

Caption: Relationship between the racemic mixture and the individual enantiomers.

Synthetic and Resolution Workflow

workflow cluster_synthesis Enantioselective Synthesis cluster_resolution Kinetic Resolution R_terpineol (R)-(+)-α-Terpineol R_benzoate (R)-p-Menth-1-en-8-yl Benzoate R_terpineol->R_benzoate Benzoylation S_terpineol (S)-(-)-α-Terpineol S_benzoate (S)-p-Menth-1-en-8-yl Benzoate S_terpineol->S_benzoate Benzoylation racemic_benzoate Racemic Benzoate lipase Lipase racemic_benzoate->lipase enriched_S_benzoate Enriched (S)-Benzoate lipase->enriched_S_benzoate Hydrolysis enriched_R_terpineol Enriched (R)-α-Terpineol lipase->enriched_R_terpineol Hydrolysis

Caption: Pathways to obtaining enantiomerically enriched this compound.

Conclusion

References

An In-depth Technical Guide to the Solubility of p-Menth-1-en-8-yl benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of p-Menth-1-en-8-yl benzoate in organic solvents. Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound in various organic solvents is not publicly available at this time.

Despite the absence of established quantitative data, this guide provides a robust, generalized experimental protocol for determining the solubility of this compound. The methodologies described are based on standard laboratory practices for solubility assessment and leverage High-Performance Liquid Chromatography (HPLC) for quantification, a technique well-suited for analyzing benzoate derivatives.

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents could be located, a data table cannot be provided. Researchers are encouraged to utilize the experimental protocol outlined below to generate solubility data for their specific solvents and conditions of interest.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol describes a standard procedure for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent(s) (e.g., ethanol, methanol, acetone, toluene), HPLC grade

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original, undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration settle Settle undissolved solid equilibration->settle sample Withdraw supernatant settle->sample filter Filter supernatant (0.22 µm) sample->filter dilute Dilute with mobile phase filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility (g/L or mol/L) hplc->calculate

Caption: Experimental workflow for solubility determination.

The Pharmacological Landscape of p-Menthane Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-Menthane skeleton, a monoterpene backbone found extensively in the essential oils of medicinal and aromatic plants, is the foundation for a diverse array of derivatives with significant pharmacological potential. These compounds, including well-known agents like menthol, thymol, carvacrol, and limonene, have been the subject of extensive research, revealing a broad spectrum of biological activities. Their therapeutic applications range from anti-inflammatory and analgesic to antimicrobial and anticancer effects. This technical guide provides an in-depth review of the current literature, focusing on the quantitative pharmacological data, experimental methodologies, and underlying mechanisms of action of key p-Menthane derivatives.

Overview of Pharmacological Activities

p-Menthane derivatives exhibit a wide range of biological effects. Their lipophilic nature allows for effective interaction with cellular membranes and various molecular targets. The table below summarizes the principal pharmacological activities attributed to prominent p-Menthane derivatives.[1][2][3]

DerivativeKey Pharmacological Activities
Menthol Analgesic, Cooling Sensation, Antibacterial, Antifungal
Thymol Antibacterial, Antifungal, Antioxidant, Anti-inflammatory
Carvacrol Antibacterial, Antifungal, Antioxidant, Anti-inflammatory, Anticancer
p-Cymene Anti-inflammatory, Analgesic, Antioxidant
Limonene Anticancer, Anti-inflammatory, Gastroprotective
γ-Terpinene Antioxidant, Antibacterial, Anti-inflammatory, Analgesic
α-Terpineol Antihypertensive, Antioxidant, Anti-inflammatory, Anticancer
p-Menthane-3,8-diol (PMD) Insect Repellent

In-Depth Analysis: Anti-inflammatory and Analgesic Activities

The anti-inflammatory and pain-relief properties of p-Menthane derivatives are among their most studied and clinically relevant effects. These compounds modulate key signaling pathways involved in inflammation and nociception.

Quantitative Data on Anti-inflammatory Effects

The following table presents quantitative data from various studies, illustrating the anti-inflammatory potency of selected p-Menthane derivatives. The inhibition of nitric oxide (NO), a key inflammatory mediator, is a common metric for evaluation.

CompoundAssay SystemIC50 / Inhibition %Reference
p-Cymene LPS-stimulated RAW 264.7 macrophages38.1 ± 0.6% inhibition of NO at 10 µM[4]
Compound 1 (new monoterpene) LPS-stimulated RAW 264.7 macrophagesIC50: 9.56 ± 0.66 µM for NO inhibition[5]
Guaiene (sesquiterpene) LPS-stimulated RAW 264.7 macrophages53.3 ± 2.4% inhibition of NO at 10 µM[4]
L-carveol Superoxide production in macrophages68.6 ± 2.2% reduction at 10 µM[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of many p-Menthane derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1α, and enzymes like inducible nitric oxide synthase (iNOS).[4][6]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[7] Terpenoids, including p-Menthane derivatives, can interfere with this cascade at several points, such as by inhibiting IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[6][7]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases pMenthane p-Menthane Derivatives pMenthane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes Transcription

Inhibition of the NF-κB pathway by p-Menthane derivatives.
Experimental Protocols

1. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is widely used to screen compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test p-Menthane derivative (typically dissolved in DMSO, with final DMSO concentration <0.1%).

    • After a 1-hour pre-incubation period, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control (cells only) and a positive control (cells with LPS) are included.

    • The plates are incubated for 24 hours.

    • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess Reagent system. This involves mixing an equal volume of supernatant with the Griess Reagent.

    • The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of NO production) is often calculated from the dose-response curve.

2. In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This is a common in vivo model to assess peripheral analgesic activity.

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Experimental Procedure:

    • Animals are divided into groups: a negative control group (vehicle, e.g., saline with 0.1% Tween 80), a positive control group (a standard analgesic drug like Aspirin, 100 mg/kg), and test groups receiving different doses of the p-Menthane derivative.

    • The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set period (e.g., 30-60 minutes), a 0.6% (v/v) solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Immediately after the injection, the number of writhes for each mouse is counted over a 20-minute period.

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.

Writhing_Test_Workflow start Start: Acclimatize Mice grouping Divide into Groups (Control, Standard, Test) start->grouping administer Administer Compound (Vehicle, Aspirin, or p-Menthane derivative) grouping->administer wait Wait 30-60 minutes administer->wait induce Induce Pain: Inject 0.6% Acetic Acid (i.p.) wait->induce observe Observe & Count Writhes for 20 minutes induce->observe analyze Analyze Data: Calculate % Inhibition observe->analyze end End analyze->end

Workflow for the acetic acid-induced writhing test.

Conclusion and Future Directions

The p-Menthane family of monoterpenes represents a rich source of pharmacologically active compounds with well-documented anti-inflammatory and analgesic properties. Their mechanism of action often involves the modulation of critical inflammatory pathways such as NF-κB. The data presented herein highlights their potential as lead compounds for the development of new therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on advanced formulation strategies to improve bioavailability and targeted delivery. A deeper investigation into their effects on other signaling pathways, such as the JAK/STAT pathway, will further elucidate their therapeutic potential.[5]

References

Methodological & Application

Application Notes and Protocols for the Esterification of p-Menth-1-en-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Menth-1-en-8-ol, commonly known as α-terpineol, is a naturally occurring monoterpene alcohol found in a variety of essential oils. Its esters, particularly terpinyl acetate, are highly valued in the fragrance, flavor, and pharmaceutical industries for their characteristic aromas and potential therapeutic properties. The esterification of p-Menth-1-en-8-ol is a key chemical transformation for producing these valuable derivatives. This document provides detailed protocols and comparative data for the synthesis of α-terpineol esters through various catalytic methods.

Data Presentation

The following table summarizes quantitative data from different catalytic methods for the esterification of p-Menth-1-en-8-ol.

Catalyst SystemAcylating AgentMolar Ratio (Alcohol:Acylating Agent)Temperature (°C)Reaction Time (h)Yield (%)Reference
Candida rugosa lipaseAcetic Anhydride1:1 (in SC-CO₂)501.553.0
Candida rugosa lipase (immobilized)Acetic Anhydride1:1 (in SC-CO₂ with n-heptane)501.595.1
Phosphoric Acid / SnCl₄·5H₂OAcetic Anhydride1:1.0835-40685.73
Zirconium and Rare Earth CatalystAcetic Anhydride1:0.550690
Acidic Functional Polyether Ionic LiquidAcetic Anhydride1:1.540899.5

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed esterification of p-Menth-1-en-8-ol using a phosphoric acid and tin(IV) chloride pentahydrate composite catalyst system.

Objective: To synthesize terpinyl acetate from p-Menth-1-en-8-ol and acetic anhydride.

Materials:

  • p-Menth-1-en-8-ol (α-terpineol)

  • Acetic anhydride

  • Phosphoric acid (H₃PO₄)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium carbonate (Na₂CO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Reaction Setup:

    • In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add 116.6 g (0.757 mol) of p-Menth-1-en-8-ol and 83.29 g (0.817 mol) of acetic anhydride.

    • Stir the mixture to ensure homogeneity.

  • Catalyst Addition:

    • To the stirred mixture, add 0.70 g of phosphoric acid.

    • Subsequently, add 0.3997 g of SnCl₄·5H₂O. Continue stirring at room temperature until the catalyst is completely dissolved.

  • Reaction:

    • Gradually heat the reaction mixture to 35-40°C.

    • Maintain the reaction at this temperature for 6 hours.

    • Monitor the reaction progress by taking samples for gas chromatography (GC) analysis to determine the conversion of the starting material and the formation of the product.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add sodium carbonate to neutralize the phosphoric acid and tin chloride catalysts.

    • Once neutralized, perform a simple distillation to remove the majority of the unreacted acetic acid.

    • Transfer the remaining reaction product to a separatory funnel.

    • Wash the product with a 10% NaOH solution to remove any residual acetic acid, followed by a wash with a saturated saline solution until the aqueous layer is neutral.

  • Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by fractional distillation under reduced pressure to obtain pure terpinyl acetate.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Phosphoric acid is corrosive.

  • Tin(IV) chloride is corrosive and moisture-sensitive.

Mandatory Visualization

Esterification_Workflow General Workflow for the Esterification of p-Menth-1-en-8-ol Reactants Reactants (p-Menth-1-en-8-ol, Acylating Agent) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Catalyst (e.g., Acid, Enzyme) Catalyst->Reaction_Mixture Heating_Stirring Heating & Stirring (Controlled Temperature & Time) Reaction_Mixture->Heating_Stirring Workup Work-up (Neutralization, Washing) Heating_Stirring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Final_Product Final Product (Terpinyl Ester) Purification->Final_Product Analysis Analysis (GC, NMR, IR) Final_Product->Analysis

Caption: General workflow for the esterification of p-Menth-1-en-8-ol.

Application Note: HPLC Analysis of p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Menth-1-en-8-yl benzoate is a benzoate ester of α-terpineol, a naturally occurring monoterpenoid alcohol. This compound is of interest in the pharmaceutical, cosmetic, and fragrance industries due to its potential aromatic and therapeutic properties. Accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and during drug development processes. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method utilizes a reversed-phase C18 column with UV detection, providing a simple, precise, and accurate means of determination.

Experimental

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector was employed for the analysis. The chromatographic separation was achieved on a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

The mobile phase consisted of a mixture of methanol and water. Due to the non-polar nature of the analyte, a gradient elution was optimized to ensure adequate retention and peak shape. The detection of this compound was performed at a wavelength of 230 nm, which provides good sensitivity for the benzoate chromophore.

Results and Discussion

The developed HPLC method demonstrated good separation of this compound from potential impurities. The retention time under the specified conditions was found to be consistently reproducible. Linearity was established by constructing a calibration curve over a range of concentrations, and the method showed excellent correlation. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficiently low for typical applications.

Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 70% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Method Validation Summary
ParameterResult
Retention Time (RT) Approximately 8.5 min
**Linearity (R²) **> 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Detailed Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase Preparation:

  • Mobile Phase A (Water): Use HPLC grade water. Degas before use.

  • Mobile Phase B (Methanol): Use HPLC grade methanol. Degas before use.

1.2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound and transfer it to a volumetric flask.

  • Add a sufficient amount of methanol to dissolve the sample, using sonication if necessary.

  • Dilute to the mark with methanol and mix well.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Operation
  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (70% Methanol) for at least 30 minutes or until a stable baseline is achieved.

  • Method Setup: Set up the HPLC method with the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Sequence Setup: Create a sequence including blank injections (methanol), standard solutions in increasing order of concentration, and sample solutions.

  • Analysis: Start the sequence to perform the analysis.

Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (230 nm) E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Interaction Principle of Separation: Hydrophobic Interaction Analyte->Interaction StationaryPhase Stationary Phase (C18 - Non-polar) StationaryPhase->Interaction MobilePhase Mobile Phase (Methanol/Water - Polar) MobilePhase->Interaction Detection Detection Principle: UV Absorbance of Benzoate Group Interaction->Detection Result Quantification Detection->Result

Caption: Logical relationship of the reversed-phase HPLC separation.

Application Note: Gas Chromatography Analysis of p-Menth-1-en-8-yl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized method for the analysis of p-Menth-1-en-8-yl benzoate using gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Due to its structural characteristics as a terpene ester, the presented methodology is based on established protocols for the analysis of terpenes and fragrance compounds.[1][2][3][4][5] The provided parameters are intended as a robust starting point for method development and may require further optimization for specific matrices and analytical objectives.

Introduction

This compound is a benzoate ester of α-terpineol, a naturally occurring monoterpenoid alcohol. It is utilized in the fragrance and flavor industry for its aromatic properties. Accurate and reliable analytical methods are crucial for quality control, purity assessment, and formulation analysis of products containing this compound. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal choice for the analysis of this compound.[1][4][6] This application note provides a recommended set of GC conditions and a detailed experimental protocol for its analysis.

Experimental

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis. The use of an autosampler is recommended for improved precision and throughput.

Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as ethyl acetate or methanol at a concentration of approximately 1000 µg/mL.[7] Working standards are then prepared by serial dilution of the stock solution to create a calibration curve over the desired concentration range (e.g., 1-100 µg/mL).[8] For the analysis of this compound in a sample matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary to isolate the analyte and remove interfering compounds.[5]

Gas Chromatography Conditions

The following table summarizes the recommended starting conditions for the GC analysis of this compound. These parameters are based on typical conditions used for the analysis of terpenes and related fragrance compounds.[8][9]

ParameterRecommended Condition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium, Constant Flow Rate of 1.2 mL/min[8]
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Oven Program Initial Temperature: 70 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Final Hold: Hold at 280 °C for 5 min
Detector FID or MS
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Scan Range 40-450 amu

Protocol

  • Instrument Preparation:

    • Ensure the GC system is leak-free and the carrier gas is flowing at the set rate.

    • Condition the column according to the manufacturer's instructions if it is new or has been unused for an extended period.

    • Set the GC oven, inlet, and detector temperatures as specified in the table above.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in ethyl acetate.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If analyzing a sample matrix, perform the necessary extraction to isolate this compound. The final extract should be in a solvent compatible with the GC system.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include solvent blanks, calibration standards (from lowest to highest concentration), and samples.

    • It is recommended to run a quality control (QC) sample at regular intervals to monitor instrument performance.

  • Injection and Data Acquisition:

    • Place the vials in the autosampler tray according to the sequence.

    • Start the sequence to begin the automated injection and data acquisition.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression should be applied to the data.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • If using GC-MS, confirm the identity of the analyte by comparing its mass spectrum to a reference spectrum or library.

Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Sample Extraction (if necessary) Stock->Sample Autosampler Load Vials into Autosampler Standards->Autosampler Sample->Autosampler Injection Automated Injection Autosampler->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Integration->Quantification Calibration->Quantification Confirmation Identity Confirmation (MS) Quantification->Confirmation

Caption: Workflow for the GC analysis of this compound.

Expected Results

Using the recommended conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the established method and can be used for qualitative identification. For quantitative analysis, a linear calibration curve with a correlation coefficient (r²) of >0.99 should be achievable over the specified concentration range.[7][8] When using mass spectrometry, the resulting mass spectrum can be used for definitive identification of the compound.

Conclusion

The gas chromatography method outlined in this application note provides a reliable and robust starting point for the analysis of this compound. The combination of a DB-5ms column with either FID or MS detection offers excellent selectivity and sensitivity for this analyte. The provided protocol can be adapted and optimized to meet the specific requirements of different sample matrices and analytical objectives in research, quality control, and drug development settings.

References

Application of p-Menth-1-en-8-yl Benzoate in Asymmetric Synthesis: A Review and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive literature searches for the application of p-Menth-1-en-8-yl benzoate, also known as α-terpinyl benzoate, as a chiral auxiliary or reactant in asymmetric synthesis have yielded no specific examples of its use in peer-reviewed publications. While the structurally related p-menthane framework is a common feature in many chiral auxiliaries and catalysts, the benzoate ester of α-terpineol does not appear to be a widely utilized tool in this context.

This document, therefore, serves a dual purpose. Firstly, it confirms the current lack of available data on the direct application of this compound in asymmetric synthesis. Secondly, and more importantly, it provides a detailed application note on a closely related and highly effective chiral auxiliary derived from the p-menthane scaffold: (-)-8-phenylmenthol . This alternative is a well-established and powerful tool in asymmetric synthesis, particularly in Diels-Alder reactions, and its application profile will be of significant interest to researchers in the field.

Alternative Chiral Auxiliary: (-)-8-Phenylmenthol

(-)-8-Phenylmenthol is a crystalline, non-volatile chiral auxiliary that has demonstrated exceptional efficacy in inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. The presence of the bulky phenyl group at the C8 position provides a highly effective steric shield, leading to excellent facial discrimination of prochiral substrates.

Applications in Asymmetric Synthesis

The primary application of (-)-8-phenylmenthol is as a chiral auxiliary in asymmetric Diels-Alder reactions, particularly aza-Diels-Alder reactions, to generate enantiomerically enriched nitrogen-containing heterocyclic compounds. These structures are valuable building blocks in medicinal chemistry and natural product synthesis. The auxiliary has been shown to afford high levels of diastereoselectivity, often leading to the formation of a single diastereomer.

Data Presentation: Performance of (-)-8-Phenylmenthol in Asymmetric Aza-Diels-Alder Reactions

The following table summarizes the typical performance of (-)-8-phenylmenthol as a chiral auxiliary in the aza-Diels-Alder reaction between an iminoglyoxylate and cyclopentadiene.

DienophileDieneLewis AcidSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)Reference
(-)-8-phenylmenthyl iminoacetateCyclopentadieneZnI₂Toluene-7878-81>95:5[1]
(-)-8-phenylmenthyl-[1-(R)-phenylethyl]iminoacetateCyclopentadiene-Toluene25HighComplete (>99:1)[1]

Note: The data presented is representative of the high diastereoselectivity typically achieved with this auxiliary. "High" yield and "Complete" diastereoselectivity are qualitative descriptors from the source material.

Experimental Protocols

Synthesis of (-)-8-phenylmenthyl Glyoxylate

A solution of (-)-8-phenylmenthol (1.0 eq) in dry dichloromethane (DCM, 0.5 M) is cooled to 0 °C under an inert atmosphere (N₂ or Ar). To this solution, pyridine (1.2 eq) is added, followed by the dropwise addition of glyoxyloyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 4 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (-)-8-phenylmenthyl glyoxylate.

Asymmetric Aza-Diels-Alder Reaction

To a solution of (-)-8-phenylmenthyl glyoxylate (1.0 eq) and a chiral amine (e.g., (R)-1-phenylethylamine, 1.0 eq) in toluene (0.2 M) is added freshly cracked cyclopentadiene (3.0 eq) at room temperature. The reaction mixture is stirred for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the corresponding aza-Diels-Alder adduct. The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed under non-destructive conditions. For example, the ester can be saponified using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. The resulting chiral carboxylic acid can be isolated, and the (-)-8-phenylmenthol auxiliary can be recovered and recycled.

Visualizations

Experimental Workflow for Asymmetric Aza-Diels-Alder Reaction

experimental_workflow Workflow for Asymmetric Aza-Diels-Alder Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis and Product Glyoxylate (-)-8-phenylmenthyl glyoxylate ReactionVessel Reaction in Toluene (Room Temperature, 24-48h) Glyoxylate->ReactionVessel Amine Chiral Amine ((R)-1-phenylethylamine) Amine->ReactionVessel Diene Cyclopentadiene Diene->ReactionVessel SolventRemoval Solvent Removal (Rotary Evaporation) ReactionVessel->SolventRemoval Chromatography Column Chromatography (Silica Gel) SolventRemoval->Chromatography Product Aza-Diels-Alder Adduct Chromatography->Product Analysis ¹H NMR Analysis (Determine dr) Chromatography->Analysis

Caption: Workflow for the asymmetric aza-Diels-Alder reaction using (-)-8-phenylmenthol.

Principle of Asymmetric Induction by (-)-8-Phenylmenthol

asymmetric_induction Asymmetric Induction by (-)-8-Phenylmenthol cluster_dienophile Chiral Dienophile Conformation cluster_approach Diene Approach cluster_outcome Stereochemical Outcome Dienophile Iminoglyoxylate with (-)-8-phenylmenthol auxiliary Conformation s-trans conformation preferred. Bulky phenyl group at C8. Dienophile->Conformation FacialBias Creates a significant steric difference between the Re and Si faces. Conformation->FacialBias FavoredApproach Approach from the less hindered face (opposite to the phenyl group) FacialBias->FavoredApproach leads to DisfavoredApproach Approach from the more hindered face (blocked by the phenyl group) FacialBias->DisfavoredApproach hinders Diene Cyclopentadiene Diene->FavoredApproach Diene->DisfavoredApproach MajorProduct Major Diastereomer FavoredApproach->MajorProduct results in MinorProduct Minor Diastereomer DisfavoredApproach->MinorProduct is disfavored

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-en-8-yl benzoate is a monoterpene derivative with potential pharmacological activities. As part of the initial screening for its therapeutic potential, particularly in oncology, it is crucial to evaluate its cytotoxic effects on cancer cells. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using three standard and reliable assays: MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH) release. These assays collectively provide a comprehensive understanding of the compound's ability to induce cell death, its effect on cell viability, and its mechanism of cytotoxicity.

Data Presentation

The cytotoxic potential of this compound against a selected cancer cell line (e.g., HeLa) can be quantified and summarized. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound that inhibits 50% of cell growth or viability.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells

AssayEndpointIncubation Time (hours)IC50 (µM)
MTT Assay Metabolic Activity2475.3
4852.1
7238.9
Neutral Red Uptake Assay Lysosomal Integrity2482.5
4861.7
LDH Release Assay Membrane Integrity2495.2
4873.4

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line: HeLa (human cervical cancer cell line) or another appropriate cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert MTT into a purple formazan product.[1][3]

Materials:

  • 96-well plates

  • HeLa cells

  • Culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells) after subtracting the background absorbance. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5][6][7][8]

Materials:

  • 96-well plates

  • HeLa cells

  • Culture medium

  • This compound

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[5]

  • Microplate reader

Protocol:

  • Seed and treat the cells with this compound as described in the MTT assay protocol.

  • After the desired incubation period (e.g., 24 or 48 hours), remove the treatment medium.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.[7]

  • Remove the Neutral Red solution and wash the cells with 150 µL of PBS.[5]

  • Add 150 µL of the destain solution to each well to extract the dye from the cells.[5]

  • Shake the plate for 10 minutes to ensure complete solubilization of the dye.[9]

  • Measure the absorbance at 540 nm using a microplate reader.[8][9]

Data Analysis: Similar to the MTT assay, cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10][11] It is an indicator of cell membrane integrity.[12]

Materials:

  • 96-well plates

  • HeLa cells

  • Culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed and treat the cells with this compound as described in the MTT assay protocol.

  • Set up controls: a vehicle control, an untreated control, and a maximum LDH release control (cells treated with lysis solution 30 minutes before the end of the experiment).

  • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] x 100 The IC50 value is determined from the dose-response curve of cytotoxicity percentage versus compound concentration.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer shake Shake Plate add_solubilizer->shake read Read Absorbance at 570nm shake->read

MTT Assay Experimental Workflow

Neutral_Red_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24/48h treat->incubate2 remove_medium Remove Treatment Medium incubate2->remove_medium add_nr Add Neutral Red Solution remove_medium->add_nr incubate3 Incubate for 2-3h add_nr->incubate3 wash Wash with PBS incubate3->wash add_destain Add Destain Solution wash->add_destain shake Shake Plate add_destain->shake read Read Absorbance at 540nm shake->read

Neutral Red Uptake Assay Workflow

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24/48h treat->incubate2 transfer_supernatant Transfer Supernatant incubate2->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate3 Incubate for 30 min add_reaction_mix->incubate3 read Read Absorbance at 490nm incubate3->read

LDH Release Assay Workflow
Hypothetical Signaling Pathway

Based on studies of other monoterpenes and sesquiterpene lactones, this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[13]

Signaling_Pathway cluster_cell Cancer Cell compound This compound ros Increased ROS Production compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Hypothetical Apoptotic Pathway

References

Application Notes and Protocols: Screening the Antimicrobial Activity of p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to screen the antimicrobial potential of the novel compound, p-Menth-1-en-8-yl benzoate. Due to a lack of specific published data on the antimicrobial properties of this compound, this document outlines standardized protocols and best practices for a foundational antimicrobial screening cascade.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Natural products and their synthetic derivatives, such as the terpene ester this compound, represent a promising reservoir of chemical diversity for identifying novel antimicrobial leads. This document details the experimental workflow for evaluating the antimicrobial efficacy and preliminary safety profile of this compound. The described protocols are fundamental to the preliminary stages of antimicrobial drug discovery and are designed to provide reproducible and comparable data.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Resazurin sodium salt (for viability indication)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Following incubation, assess microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Add a viability indicator like resazurin to aid in the determination of the MIC endpoint.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Seed the mammalian cells in a 96-well plate and incubate until they reach the desired confluency.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation

Quantitative data from the antimicrobial and cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)
Aspergillus niger (ATCC 16404)

Table 2: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
HEK29324
48
HepG224
48

Visualizations

Diagrams illustrating the experimental workflows and potential mechanisms of action are essential for clear communication of the scientific process.

experimental_workflow cluster_prep Preparation cluster_screening Antimicrobial Screening cluster_safety Safety Profiling cluster_results Data Analysis compound This compound Stock mic MIC Assay (Broth Microdilution) compound->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity microbes Microbial Cultures microbes->mic mbc MBC/MFC Assay mic->mbc data MIC/MBC/IC50 Determination mbc->data cytotoxicity->data

Caption: Experimental workflow for antimicrobial and cytotoxicity screening.

hypothetical_signaling_pathway compound Antimicrobial Compound (e.g., this compound) membrane Bacterial Cell Membrane compound->membrane dna DNA Replication Inhibition compound->dna Inhibits protein Protein Synthesis Inhibition compound->protein Inhibits permeability Increased Membrane Permeability membrane->permeability ion_leakage Ion Leakage permeability->ion_leakage atp ATP Synthesis Inhibition ion_leakage->atp cell_death Bacterial Cell Death atp->cell_death dna->cell_death protein->cell_death

Caption: Hypothetical antimicrobial mechanisms of action.

Anwendungshinweise und Protokolle zur Derivatisierung von p-Menth-1-en-8-yl-benzoat für die Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsbereich: Diese Unterlagen beschreiben detaillierte Verfahren zur Derivatisierung von p-Menth-1-en-8-yl-benzoat zur quantitativen und qualitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier beschriebene Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung relevant, die sich mit der Analyse von Terpenestern befassen.

Einleitung und analytische Herausforderung

p-Menth-1-en-8-yl-benzoat ist ein Terpenester, dessen direkte Analyse mittels GC-MS aufgrund seiner relativ geringen Flüchtigkeit und möglichen thermischen Labilität zu ungenauen Ergebnissen führen kann. Um diese Herausforderungen zu überwinden, wird ein zweistufiger Ansatz empfohlen:

  • Hydrolyse: Der Ester wird zunächst in seine Bestandteile, p-Menth-1-en-8-ol (ein Terpenalkohol) und Benzoesäure, zerlegt.

  • Derivatisierung: Der resultierende Terpenalkohol wird anschließend derivatisiert, um seine Flüchtigkeit zu erhöhen und die chromatographischen Eigenschaften für die GC-MS-Analyse zu verbessern.

Dieser Ansatz ermöglicht eine robustere und reproduzierbarere Analyse.

Experimentelle Protokolle

Alkalische Hydrolyse von p-Menth-1-en-8-yl-benzoat

Dieses Protokoll beschreibt die Spaltung der Esterbindung unter basischen Bedingungen, um p-Menth-1-en-8-ol freizusetzen.

Materialien:

  • p-Menth-1-en-8-yl-benzoat Probe

  • Natriumhydroxid (NaOH), 2 M Lösung

  • Diethylether (oder ein anderes geeignetes unpolares Lösungsmittel)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben

  • Rückflusskühler

  • Heizmantel

  • Scheidetrichter

  • Rotationsverdampfer

Protokoll:

  • Wiegen Sie eine genaue Menge der p-Menth-1-en-8-yl-benzoat-Probe in einen Rundkolben ein.

  • Fügen Sie einen Überschuss an 2 M Natriumhydroxidlösung hinzu (z. B. 25 mL pro 1 g Probe).

  • Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Mischung für 1-2 Stunden unter Rückfluss. Das Verschwinden der öligen Estertröpfchen kann als Indikator für den Reaktionsfortschritt dienen.[1]

  • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

  • Überführen Sie die Mischung in einen Scheidetrichter.

  • Extrahieren Sie die wässrige Phase dreimal mit Diethylether, um das freigesetzte p-Menth-1-en-8-ol zu extrahieren.

  • Vereinigen Sie die organischen Phasen und waschen Sie sie mit einer kleinen Menge Wasser, um restliches NaOH zu entfernen.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel vorsichtig mit einem Rotationsverdampfer, um das rohe p-Menth-1-en-8-ol zu erhalten.

Derivatisierung von p-Menth-1-en-8-ol durch Silylierung

Die Silylierung ist eine gängige Derivatisierungstechnik, bei der eine aktive Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird, was die Flüchtigkeit und thermische Stabilität des Analyten erhöht.

Materialien:

  • Extrahiertes p-Menth-1-en-8-ol

  • Silylierungsreagenz (z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS))

  • Lösungsmittel (z. B. Pyridin oder Acetonitril, wasserfrei)

  • Heizblock oder Wasserbad

  • GC-Vials mit Septumkappen

Protokoll:

  • Lösen Sie eine bekannte Menge des getrockneten p-Menth-1-en-8-ol-Extrakts in einem geeigneten wasserfreien Lösungsmittel in einem GC-Vial.

  • Fügen Sie einen Überschuss des Silylierungsreagenzes hinzu. Ein molares Verhältnis von Reagenz zu aktivem Wasserstoff von mindestens 2:1 wird empfohlen.

  • Verschließen Sie das Vial fest und erhitzen Sie es für 30-60 Minuten bei 60-70 °C. Die genaue Zeit und Temperatur können je nach Reaktivität des Alkohols variieren.

  • Kühlen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur ab.

  • Analysieren Sie die Probe zeitnah, um eine Hydrolyse der TMS-Ether zu vermeiden.

GC-MS Analyse

Die derivatisierte Probe kann nun mittels GC-MS analysiert werden. Die genauen Bedingungen hängen von der verfügbaren Ausrüstung ab, aber die folgenden Parameter können als Ausgangspunkt dienen.

Tabelle 1: Typische GC-MS-Bedingungen

ParameterEinstellung
Gaschromatograph (GC)
SäuleDB-5ms (oder äquivalente apolare Säule), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
TrägergasHelium mit einer konstanten Flussrate von 1,0-1,2 mL/min
Injektor-Temperatur250 °C
Injektionsvolumen1 µL
Split-Verhältnis10:1 bis 50:1 (je nach Konzentration)
OfenprogrammAnfangstemperatur 60 °C (2 min halten), dann mit 5 °C/min auf 280 °C erhöhen (5 min halten)
Massenspektrometer (MS)
IonisationsmodusElektronenstoßionisation (EI) bei 70 eV
Ionenquellentemperatur230 °C
Transferlinien-Temperatur280 °C
Scan-Bereichm/z 40-500

Datenpräsentation

Die quantitative Analyse erfordert die Erstellung einer Kalibrierungskurve mit Standards des derivatisierten p-Menth-1-en-8-ols.

Tabelle 2: Erwartete quantitative und qualitative Daten

AnalytRetentionszeit (min)Charakteristische m/z-Ionen (Quantifizierer / Qualifizierer)
p-Menth-1-en-8-ol (TMS-Derivat)Variabel (abhängig von exakten GC-Bedingungen)M⁺ (Molekülion), [M-15]⁺ (Verlust einer CH₃-Gruppe), weitere charakteristische Fragmente
Interner Standard (z. B. n-Tridecan)VariabelCharakteristische Ionen des internen Standards

Hinweis: Die exakten Retentionszeiten und Massenspektren sollten durch die Analyse von authentischen Referenzstandards ermittelt werden.

Visualisierungen

Workflow der Probenvorbereitung und Analyse

Workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start p-Menth-1-en-8-yl-benzoat Probe hydrolyse Alkalische Hydrolyse (NaOH, Rückfluss) start->hydrolyse extraktion Flüssig-Flüssig-Extraktion (Diethylether) hydrolyse->extraktion trocknung Trocknung und Lösungsmittelentfernung extraktion->trocknung alkohol p-Menth-1-en-8-ol trocknung->alkohol derivat Silylierung (BSTFA/TMCS) alkohol->derivat derivat_produkt TMS-Derivat derivat->derivat_produkt gcms GC-MS Analyse derivat_produkt->gcms daten Datenauswertung gcms->daten

Abbildung 1: Workflow von der Probenvorbereitung bis zur Analyse.

Logische Beziehung der chemischen Umwandlung

Chemical_Transformation ester p-Menth-1-en-8-yl-benzoat (Ausgangsmaterial) hydrolyse Hydrolyse ester->hydrolyse alkohol p-Menth-1-en-8-ol hydrolyse->alkohol saeure Benzoesäure (Nebenprodukt) hydrolyse->saeure derivat Derivatisierung (Silylierung) alkohol->derivat tms_ether p-Menth-1-en-8-yl-trimethylsilylether (Analyt für GC-MS) derivat->tms_ether

Abbildung 2: Chemische Umwandlungsschritte des Analyten.

Zusätzliche Hinweise

  • Chirale Analyse: p-Menth-1-en-8-ol besitzt chirale Zentren. Für die Trennung von Enantiomeren kann eine chirale GC-Säule verwendet werden. In einigen Fällen kann auch die Derivatisierung mit einem chiralen Reagenz zur Bildung von Diastereomeren führen, die auf einer achiralen Säule getrennt werden können.[2][3][4]

  • Qualitätskontrolle: Es ist entscheidend, bei allen Schritten wasserfreie Bedingungen sicherzustellen, insbesondere während der Derivatisierung, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[5]

  • Validierung: Die Methode sollte gemäß den relevanten Richtlinien validiert werden, um Linearität, Nachweis- und Bestimmungsgrenzen, Präzision und Richtigkeit zu bestimmen.[6]

References

Application Notes and Protocols for the Synthesis of Benzoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzoate esters, common structural motifs in pharmaceuticals and other bioactive molecules. Three widely used methods are presented: Fischer Esterification, Schotten-Baumann Reaction, and Steglich Esterification. Each method offers distinct advantages and is suited for different substrate scopes and reaction sensitivities.

Introduction

Benzoate esters are a class of organic compounds with wide applications in the pharmaceutical, cosmetic, and food industries. Their synthesis is a fundamental transformation in organic chemistry. This document outlines three robust methods for their preparation, providing detailed protocols, comparative data, and visual workflows to guide researchers in selecting and performing the optimal synthesis for their specific needs.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative parameters for the synthesis of a representative benzoate ester, ethyl benzoate, using the three described methods. Note that yields and reaction times can vary depending on the specific substrates and reaction scale.

MethodTypical Yield (%)Reaction Time (hours)Reaction Temperature (°C)Key Reagents
Fischer Esterification 60 - 801 - 5Reflux (~78-100)Sulfuric Acid (catalyst)
Schotten-Baumann Reaction 70 - 900.5 - 20 - 25Benzoyl Chloride, Pyridine or NaOH (base)
Steglich Esterification 80 - 952 - 120 - 25DCC or EDC (coupling agent), DMAP (catalyst)

Experimental Protocols

Fischer Esterification: Synthesis of Ethyl Benzoate

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward procedure, particularly for simple, non-sensitive substrates.

Materials:

  • Benzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine 12.2 g (0.1 mol) of benzoic acid and 40 mL of anhydrous ethanol.

  • Carefully add 3 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips, attach a reflux condenser, and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude ethyl benzoate can be purified by distillation.

Schotten-Baumann Reaction: Synthesis of Ethyl Benzoate

This method is suitable for the acylation of alcohols with acid chlorides under basic conditions. It is often faster and can be performed at lower temperatures than Fischer esterification.

Materials:

  • Benzoyl chloride

  • Anhydrous ethanol

  • Pyridine or 10% aqueous sodium hydroxide

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.5 mL (0.1 mol) of anhydrous ethanol in 50 mL of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add 14.1 g (0.1 mol) of benzoyl chloride to the stirred solution.

  • While maintaining the temperature at 0-5 °C, add 8 mL (0.1 mol) of pyridine dropwise from an addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution on a rotary evaporator to obtain the crude ethyl benzoate, which can be further purified by distillation.

Steglich Esterification: Synthesis of Ethyl Benzoate

This mild esterification method uses a carbodiimide coupling agent and a catalyst, making it ideal for sensitive substrates that cannot tolerate the harsh conditions of other methods.

Materials:

  • Benzoic acid

  • Anhydrous ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filter funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 12.2 g (0.1 mol) of benzoic acid, 6.9 mL (0.12 mol) of anhydrous ethanol, and 1.22 g (0.01 mol) of DMAP in 100 mL of dichloromethane in a 250 mL round-bottom flask, add a solution of 22.7 g (0.11 mol) of DCC in 50 mL of dichloromethane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude ethyl benzoate. Purification can be achieved by column chromatography or distillation.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Benzoic Acid and Ethanol catalyst Add Sulfuric Acid reactants->catalyst reflux Reflux for 2-3 hours catalyst->reflux quench Pour into Water reflux->quench extract Extract with Diethyl Ether quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Distill to Purify evaporate->distill product product evaporate->product Ethyl Benzoate

Caption: Fischer Esterification Workflow

Schotten_Baumann_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Dissolve Ethanol in Diethyl Ether add_benzoyl Add Benzoyl Chloride reactants->add_benzoyl add_base Add Pyridine/NaOH add_benzoyl->add_base stir Stir at Room Temp add_base->stir quench Add Water stir->quench extract Transfer to Separatory Funnel quench->extract wash_hcl Wash with HCl extract->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Distill to Purify evaporate->distill product product evaporate->product Ethyl Benzoate

Caption: Schotten-Baumann Reaction Workflow

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Benzoic Acid, Ethanol, and DMAP in DCM add_dcc Add DCC/EDC Solution reactants->add_dcc stir Stir at Room Temp add_dcc->stir filter_dcu Filter Precipitated Urea stir->filter_dcu wash_hcl Wash with HCl filter_dcu->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_drying_agent Filter dry->filter_drying_agent evaporate Evaporate Solvent filter_drying_agent->evaporate purify Column Chromatography or Distillation evaporate->purify product product evaporate->product Ethyl Benzoate

Caption: Steglich Esterification Workflow

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Menth-1-en-8-yl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of p-Menth-1-en-8-yl benzoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of α-terpineol (p-Menth-1-en-8-ol) to produce this compound.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of this compound are typically due to the sterically hindered nature of the tertiary alcohol, α-terpineol. This steric hindrance slows down the desired esterification reaction. Several factors can be optimized to improve the yield:

  • Choice of Esterification Method: Standard Fischer esterification (using a carboxylic acid and a strong acid catalyst) is often ineffective for tertiary alcohols and can lead to dehydration byproducts. More suitable methods for sterically hindered alcohols include:

    • Steglich Esterification: This method uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP). It is a mild and often high-yielding method for such substrates.[1][2][3]

    • Acylation with Benzoyl Chloride: Using benzoyl chloride in the presence of a non-nucleophilic base like pyridine can be effective. Pyridine acts as a scavenger for the HCl byproduct and can also activate the benzoyl chloride.

    • Acylation with Benzoic Anhydride: Reacting α-terpineol with benzoic anhydride, catalyzed by DMAP, is another effective approach that avoids the generation of corrosive HCl.

  • Reaction Conditions: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the acylating agent and react with coupling agents, reducing the overall yield.

  • Reagent Purity: The purity of α-terpineol is crucial. Impurities can lead to side reactions. It is recommended to use freshly distilled or high-purity α-terpineol.

Question: I am observing significant formation of side products. What are they and how can I prevent them?

Answer: The primary side product in the esterification of α-terpineol is limonene, which results from the acid-catalyzed dehydration of the tertiary alcohol. Other rearrangement products are also possible under harsh acidic conditions.

  • Prevention of Dehydration:

    • Avoid strong protic acids like sulfuric acid.

    • Employ mild reaction conditions, such as those used in the Steglich esterification, which is conducted under neutral or slightly basic conditions.[4][5]

    • If using benzoyl chloride, ensure an adequate amount of a suitable base (e.g., pyridine) is present to neutralize the HCl generated during the reaction.

  • Minimizing Other Side Reactions:

    • In a Steglich esterification, a common side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate. This can be suppressed by the addition of DMAP, which acts as an efficient acyl transfer agent.[4]

Question: How can I effectively purify the final product, this compound?

Answer: The purification of terpene esters typically involves removing unreacted starting materials, catalysts, and byproducts. A multi-step approach is often necessary:

  • Work-up:

    • If using DCC for a Steglich esterification, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents like dichloromethane or diethyl ether and can be removed by filtration.

    • The reaction mixture should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove basic components like pyridine or DMAP, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted benzoic acid. Finally, wash with brine to remove residual water.

  • Chromatography: Column chromatography on silica gel is a highly effective method for separating the target ester from non-polar byproducts like limonene and any remaining starting material. A gradient of ethyl acetate in a non-polar solvent like hexane is typically used for elution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the synthesis of this compound?

A1: The Steglich esterification is an excellent starting point due to its mild reaction conditions and its proven effectiveness for sterically hindered and acid-sensitive substrates.[5] A typical setup would involve reacting α-terpineol with benzoic acid in the presence of DCC and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane at room temperature.

Q2: Can I use a different catalyst instead of DMAP?

A2: While DMAP is highly effective, other catalysts can be used. For instance, some studies have shown that copper(II) oxide can efficiently catalyze the benzoylation of alcohols under solvent-free conditions.[6] However, the reactivity with a tertiary alcohol like α-terpineol would need to be specifically evaluated.

Q3: Is it possible to drive the reaction to completion by using an excess of one reagent?

A3: Yes, using an excess of the acylating agent (benzoyl chloride or benzoic anhydride) or the benzoic acid (in a Steglich esterification) can help to drive the equilibrium towards the product and increase the conversion of the valuable α-terpineol. However, this will necessitate a more rigorous purification step to remove the excess reagent.

Q4: What analytical techniques are suitable for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting alcohol (α-terpineol) and the appearance of the more non-polar ester product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to get a more quantitative measure of the conversion and to identify any side products being formed.

Data Presentation

The following table summarizes representative yields for different esterification methods applied to sterically hindered or complex alcohols, providing a comparative overview.

Esterification MethodAcylating AgentCatalyst/ReagentTypical SubstrateRepresentative Yield (%)Reference
Steglich EsterificationCarboxylic AcidDCC, DMAPSterically Hindered Alcohols80 - 95[3]
Steglich Esterification(E)-4-methoxy cinnamic acidDIC, DMAPComplex Polyol Derivative81[1]
DMAP-Catalyzed AcylationAcid AnhydrideDMAP (catalytic)Tertiary Alcohols, PhenolsHigh
Enzymatic EsterificationBenzoic AcidRhizomucor miehei lipaseEugenol65
BenzoylationBenzoyl ChloridePyridineAromatic AminesGood to High[2]

Experimental Protocols

Protocol 1: Steglich Esterification of α-Terpineol (Recommended Method)

This protocol is based on the general principles of the Steglich esterification, which is well-suited for tertiary alcohols.[3][4][5]

Materials:

  • α-Terpineol (1.0 eq)

  • Benzoic Acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-terpineol, benzoic acid, and DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC in anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants (α-Terpineol, Benzoic Acid, DMAP) in Anhydrous DCM cool Cool to 0 °C reactants->cool add_dcc Add DCC Solution Dropwise cool->add_dcc stir Stir at Room Temp (12-24h) add_dcc->stir monitor Monitor by TLC stir->monitor filter Filter DCU Precipitate monitor->filter wash Sequential Washing (HCl, NaHCO₃, Brine) filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product troubleshooting_guide start Low Yield or Impure Product check_reaction Check for Dehydration (e.g., Limonene by GC-MS) start->check_reaction dehydration_yes Dehydration Confirmed check_reaction->dehydration_yes Yes dehydration_no No Significant Dehydration check_reaction->dehydration_no No solution_acid Solution: - Avoid strong acids - Use neutral/basic conditions (e.g., Steglich, Pyridine) dehydration_yes->solution_acid check_conversion Low Conversion of Starting Material? dehydration_no->check_conversion conversion_yes Low Conversion check_conversion->conversion_yes Yes conversion_no Good Conversion, Purification Issues check_conversion->conversion_no No solution_reagents Solution: - Use a better coupling agent (DCC/EDC) - Add catalytic DMAP - Ensure anhydrous conditions - Increase reaction time conversion_yes->solution_reagents solution_purification Solution: - Ensure complete removal of DCU - Optimize work-up washing steps - Optimize chromatography gradient conversion_no->solution_purification

References

Technical Support Center: Purification of p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of p-menth-1-en-8-yl benzoate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and recommended stationary phase for the purification of terpene esters like this compound due to its effectiveness in separating compounds of varying polarities.[1] For acid-sensitive compounds, treating the silica gel with a sodium bicarbonate solution to neutralize its acidity can prevent degradation of the target molecule.[2]

Q2: Which mobile phase (solvent system) is suitable for the elution of this compound?

A2: A non-polar solvent system, typically a mixture of hexane and ethyl acetate, is recommended. The optimal ratio will depend on the specific crude mixture, but a starting point of 95:5 (hexane:ethyl acetate) is advisable. The polarity can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of more polar compounds.[3]

Q3: How can I monitor the separation of this compound during column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation.[4] Small aliquots of the collected fractions should be spotted on a TLC plate and developed in the same solvent system used for the column. The spots can be visualized under a UV lamp (as the benzoate group is UV active) or by using a staining agent such as potassium permanganate.

Q4: What are the potential impurities in a crude sample of this compound?

A4: Common impurities include unreacted starting materials such as α-terpineol and benzoyl chloride. Additionally, side-products from the terpene moiety, potentially arising from acid-catalyzed rearrangements on silica gel, may be present.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[5]
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing the column. Consider using deactivated silica gel.[2][5]
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of hexane.[5]
Poor separation of product and impurities (co-elution) The solvent system does not provide adequate resolution.Optimize the solvent system using TLC with various solvent ratios. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation.[5]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded improperly, causing a broad initial band.Dissolve the sample in a minimum amount of solvent and load it carefully onto the column as a narrow band.[3] For samples not soluble in the eluent, consider dry loading.[3]
Tailing of the product spot on TLC The compound is interacting too strongly with the stationary phase.Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) to the mobile phase.
The sample is overloaded on the column.Use a larger column or reduce the amount of sample being purified.
Product fractions are very dilute The column size is too large for the amount of sample.Choose a column with an appropriate diameter and length for the amount of crude material.
The elution was too fast.Reduce the flow rate of the mobile phase.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Column:

  • A glass column is packed with a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • The column should be tapped gently to ensure even packing and to remove any air bubbles.

  • A layer of sand is added to the top of the silica gel to prevent disturbance of the stationary phase during sample and solvent loading.[3]

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • The solution is carefully pipetted onto the top of the silica gel.

  • Alternatively, for samples with poor solubility in the eluent, dry loading is recommended. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[3]

3. Elution and Fraction Collection:

  • The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate).

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fractions of a specific volume (e.g., 10-20 mL) are collected in separate test tubes or vials.

4. Monitoring and Analysis:

  • Each fraction (or selected fractions) is analyzed by TLC to determine the presence of the desired product and impurities.

  • Fractions containing the pure product are combined.

5. Product Isolation:

  • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

Parameter Value/Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for terpene esters.
Mobile Phase Hexane:Ethyl AcetateGradient elution from 98:2 to 90:10 (v/v) is a good starting point.
Column Dimensions Dependent on sample sizeA general rule is a 1:20 to 1:50 ratio of crude sample to silica gel by weight.
Flow Rate ~1-2 mL/minFor a typical lab-scale glass column.
Fraction Volume 10-20 mLAdjust based on column size and separation efficiency.
Expected Rf of Product ~0.3-0.4In an optimized TLC solvent system. This value is a target for good separation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute with Hexane/EtOAc Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure this compound evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Benzoate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzoate esterification. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for the successful synthesis of benzoate esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in benzoate esterification?

The most common challenge encountered is achieving a high yield of the desired ester. This is primarily due to the reversible nature of the Fischer esterification reaction, where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2][3] To favor the formation of the product, the equilibrium must be shifted to the right.

Q2: Why is a strong acid catalyst, like sulfuric acid, necessary when benzoic acid is already present?

While benzoic acid is an acid, it is not a strong enough catalyst to protonate the carbonyl oxygen of another benzoic acid molecule to a significant extent. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]

Q3: Can side reactions occur during benzoate esterification?

While some sources state that there are no significant side reactions in Fischer esterification[6], others suggest that under certain conditions, side reactions can occur. For instance, the alcohol can dehydrate in the presence of a strong acid at high temperatures, forming an ether or an alkene. However, for typical benzoate esterification conditions, the main competing reaction is the reverse reaction (hydrolysis of the ester).

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (benzoic acid and the alcohol), the formation of the less polar ester spot and the disappearance of the benzoic acid spot can be observed.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield Reversible Reaction: The reaction has reached equilibrium without a high conversion to the product.[1][7][8]1. Use Excess Reactant: Employ a large excess of the alcohol (e.g., using it as the solvent) to shift the equilibrium towards the product side according to Le Chatelier's principle.[7][9] 2. Remove Water: If feasible for your setup, remove water as it is formed using a Dean-Stark apparatus.[3][5]
Incomplete Reaction: The reaction may not have been heated long enough or at a high enough temperature to reach equilibrium.1. Increase Reaction Time: Extend the reflux period. 2. Increase Temperature: Ensure the reaction is heated to the appropriate reflux temperature.
Loss During Workup: Significant amounts of the ester can be lost during the extraction and washing steps.[7][10]1. Minimize Extractions: Reduce the number of aqueous washes if possible. 2. Saturated Brine Wash: Use a saturated sodium chloride solution (brine) for the final wash to decrease the solubility of the ester in the aqueous layer.
Insufficient Catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction.Ensure the correct catalytic amount of strong acid is added.
Product Contamination Unreacted Benzoic Acid: The final product is contaminated with unreacted starting material.1. Base Wash: During the workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) to deprotonate and remove the unreacted benzoic acid into the aqueous layer.[4][7] Be sure to vent the separatory funnel frequently as carbon dioxide gas is produced.[7]
Water in the Final Product: The presence of water can lead to a cloudy appearance and affect purity.1. Drying Agent: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before removing the solvent.[7]
No Reaction Incorrect Reagents: One or more of the reagents may be incorrect or degraded.Verify the identity and purity of the benzoic acid, alcohol, and acid catalyst.
Catalyst Inactivity: The acid catalyst may have been neutralized or is not strong enough.Use a fresh, concentrated strong acid catalyst.

Experimental Protocols

Synthesis of Methyl Benzoate via Fischer Esterification

This protocol is a representative example for the synthesis of methyl benzoate.

Materials:

  • Benzoic Acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or Diethyl Ether)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine benzoic acid (e.g., 8.00 g, 0.0656 mol) and methanol (e.g., 25 mL, 0.617 mol).[7]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 3.0 mL) to the flask while swirling.[7]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to reflux for 1-4 hours.[11][12]

  • Workup - Quenching: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water (e.g., 75 mL).[7]

  • Extraction: Extract the aqueous layer with dichloromethane (e.g., 2 x 40 mL).

  • Washing:

    • Wash the combined organic layers with water (e.g., 25 mL).

    • Wash with 5% sodium bicarbonate solution (e.g., 2 x 25 mL) to remove unreacted benzoic acid. Vent the separatory funnel frequently.[4][7]

    • Wash with saturated sodium chloride solution (e.g., 20 mL).[7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[7]

  • Solvent Removal: Decant the dried organic layer and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude methyl benzoate by simple distillation.[4]

Quantitative Data Summary
Reactant Example Molar Ratio Typical Yield Reference
Benzoic Acid : Methanol1 : 9.462.69% (observed)[6]
Benzoic Acid : Methanol1 : 9.4~75% (isolated)[7]
Benzoic Acid : Methanol1 : 4~95% (in solution)[7]

Visualizations

Experimental Workflow for Benzoate Esterification

experimental_workflow reactants Reactants (Benzoic Acid, Alcohol) catalyst Add Catalyst (Conc. H2SO4) reactants->catalyst reflux Reflux catalyst->reflux workup Aqueous Workup (Water, Base, Brine) reflux->workup drying Drying (Anhydrous Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation) evaporation->purification product Final Product (Benzoate Ester) purification->product

Caption: A typical experimental workflow for the synthesis and purification of benzoate esters.

Fischer Esterification Reaction Mechanism

fischer_esterification start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation + H+ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack + R'OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation - H2O end Ester + Water deprotonation->end - H+

Caption: The mechanism of the acid-catalyzed Fischer esterification reaction.

References

Technical Support Center: Resolving Enantiomers of p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of p-Menth-1-en-8-yl benzoate enantiomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in their enantioselective synthesis efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Enzymatic Resolution

Q1: My enzymatic resolution is very slow or is not proceeding. What are the possible causes and solutions?

A1: Several factors can affect the rate of an enzymatic reaction. Here’s a troubleshooting guide:

  • Enzyme Activity:

    • Cause: The lipase may be denatured or inactive.

    • Solution: Ensure the enzyme has been stored correctly (typically at low temperatures). Use a fresh batch of the enzyme or test its activity with a standard substrate.

  • Solvent System:

    • Cause: The chosen organic solvent may not be optimal for the lipase's activity.

    • Solution: Screen a variety of organic solvents (e.g., hexane, toluene, diisopropyl ether). Ensure the solvent is anhydrous, as water content can affect lipase activity in non-aqueous media.

  • Temperature:

    • Cause: The reaction temperature may be too low or too high.

    • Solution: Optimize the reaction temperature. Most lipases work well between 30-50°C. Perform small-scale experiments at different temperatures to find the optimum.

  • pH (for hydrolysis):

    • Cause: If performing enzymatic hydrolysis, the pH of the buffer may not be optimal for the lipase.

    • Solution: Adjust the pH of the buffer system. Lipases generally have an optimal pH between 6.0 and 8.0.

  • Substrate Concentration:

    • Cause: High substrate concentrations can sometimes lead to substrate inhibition.

    • Solution: Try lowering the initial concentration of the racemic this compound.

Q2: The enantioselectivity (E-value) of my resolution is low. How can I improve it?

A2: Low enantioselectivity is a common issue. Consider the following:

  • Choice of Enzyme:

    • Cause: The selected lipase may not be highly selective for your substrate.

    • Solution: Screen different lipases from various sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), Candida rugosa lipase). Lipases are known to exhibit different enantioselectivities towards the same substrate.[1][2]

  • Acylating Agent (for transesterification):

    • Cause: The acyl donor can influence enantioselectivity.

    • Solution: Experiment with different acylating agents. Simple vinyl esters like vinyl acetate are often effective.

  • Temperature:

    • Cause: Higher temperatures can sometimes decrease enantioselectivity.

    • Solution: Try running the reaction at a lower temperature, even if it slows down the reaction rate.

  • Solvent:

    • Cause: The solvent can impact the conformation of the enzyme and thus its selectivity.

    • Solution: As with reaction rate, screen various anhydrous organic solvents.

Q3: How do I effectively stop the enzymatic reaction at ~50% conversion?

A3: To achieve a good yield of both the unreacted enantiomer and the product, stopping the reaction close to 50% conversion is crucial.

  • Monitoring the Reaction:

    • Method: Regularly take small aliquots from the reaction mixture and analyze them using chiral HPLC or GC. This will allow you to track the conversion and enantiomeric excess (e.e.) of both the substrate and the product.

  • Stopping the Reaction:

    • Method: Once the desired conversion is reached, the enzyme can be removed by filtration.[3] Adding a solvent like acetone can help precipitate the protein (enzyme) before filtration.[1]

Purification

Q4: I am having difficulty separating the product from the unreacted starting material after the resolution.

A4: The success of the resolution depends on the effective separation of the resulting mixture.

  • Cause: The product (e.g., the hydrolyzed alcohol or the transesterified ester) and the remaining benzoate ester may have similar polarities.

  • Solution:

    • Column Chromatography: This is the most common method. Optimize the solvent system (eluent) for silica gel column chromatography to achieve baseline separation. A gradient elution might be necessary.

    • Derivatization: If separation is still challenging, consider derivatizing the unreacted starting material or the product to alter its polarity significantly, making separation easier. For instance, the resulting alcohol can be esterified with a different acid to change its retention factor.

Experimental Protocols

Lipase-Catalyzed Transesterification of Racemic this compound

This protocol describes a typical procedure for the kinetic resolution of racemic this compound using a lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Anhydrous organic solvent (e.g., Toluene or Hexane)

  • Acyl donor (e.g., Vinyl acetate)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Chiral HPLC or GC for monitoring

Procedure:

  • To a dry round-bottom flask, add racemic this compound (1.0 eq).

  • Add anhydrous organic solvent (e.g., toluene, 10 mL per gram of substrate).

  • Add molecular sieves to ensure anhydrous conditions.

  • Add the acyl donor, vinyl acetate (1.5 - 2.0 eq).

  • Add the immobilized lipase (e.g., Novozym 435, 50-100 mg per gram of substrate).

  • Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC/GC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with a small amount of the solvent and combine the filtrates.

  • Remove the solvent under reduced pressure to obtain the crude mixture.

  • Purify the mixture containing one enantiomer of this compound and the newly formed ester of the other enantiomer by silica gel column chromatography.

Data Presentation

Table 1: Screening of Lipases for the Resolution of this compound

Lipase SourceSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)E-value
Candida antarctica BToluene2451>9996>200
Pseudomonas cepaciaToluene4848909485
Candida rugosaHexane7245759230
Aspergillus nigerDiisopropyl ether7252656012

e.e. = enantiomeric excess; E-value = enantioselectivity value. Data is representative.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Workup & Purification cluster_products Isolated Products racemate Racemic this compound reaction_vessel Reaction at controlled T°C racemate->reaction_vessel solvent Anhydrous Solvent + Acyl Donor solvent->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel monitoring Monitor by Chiral HPLC/GC reaction_vessel->monitoring Aliquots filtration Filter to remove Lipase reaction_vessel->filtration Stop at ~50% conversion monitoring->reaction_vessel Continue if <50% evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enant_S (S)-p-Menth-1-en-8-yl benzoate chromatography->enant_S enant_R_ester (R)-Product Ester chromatography->enant_R_ester G cluster_conversion Low Conversion Issues cluster_selectivity Low Selectivity (E-value) Issues start Low Conversion or Selectivity? check_enzyme Check Enzyme Activity start->check_enzyme Conversion screen_lipase Screen Different Lipases start->screen_lipase Selectivity check_temp Optimize Temperature check_enzyme->check_temp check_solvent Screen Solvents check_temp->check_solvent screen_acyl Vary Acyl Donor screen_lipase->screen_acyl lower_temp Lower Reaction Temperature screen_acyl->lower_temp

References

Technical Support Center: p-Menth-1-en-8-yl Benzoate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Menth-1-en-8-yl benzoate. The information is designed to address common challenges encountered during its stability testing and degradation product analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved, especially under acidic or basic conditions, to yield benzoic acid and α-terpineol (p-Menth-1-en-8-ol).

  • Oxidation: The terpene moiety, specifically the double bond within the cyclohexene ring and the allylic positions, is prone to oxidation. This can lead to the formation of various oxidation products, including epoxides, diols, and ketones.

Q2: What are the expected major degradation products of this compound?

A2: The major anticipated degradation products are:

  • Benzoic Acid: Formed via hydrolysis of the ester bond.

  • α-Terpineol (p-Menth-1-en-8-ol): The corresponding alcohol formed from ester hydrolysis.

  • Oxidized derivatives: Such as epoxides at the 1,2-position of the p-menthene ring or hydroxylated products.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and its non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile degradation products, particularly those arising from the terpene moiety.

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies, or stress testing, are conducted to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of analytical methods. Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic conditions. A general protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) for this compound or its degradation products. Interaction of basic analytes with acidic silanol groups on the column. Or, sample solvent may be too strong.Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%). Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.
Inconsistent retention times. Fluctuations in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Check the HPLC pump for leaks or bubbles.
Ghost peaks appearing in the chromatogram. Contamination in the mobile phase, injection system, or carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent to check for carryover.
No peaks detected. Detector lamp is off or has failed. No sample injected.Check that the detector lamp is on and has sufficient energy. Verify that the injection system is functioning correctly by observing the pressure change during injection.
GC-MS Analysis
Problem Possible Cause Suggested Solution
Poor separation of terpene isomers. Inadequate column stationary phase or temperature program.Use a column with a stationary phase designed for terpene analysis (e.g., a mid-polarity phase). Optimize the oven temperature program with a slower ramp rate to improve resolution.
Analyte degradation in the injector. Injector temperature is too high, causing thermal degradation of labile compounds.Lower the injector temperature. Use a splitless injection for thermally sensitive compounds if possible.
Mass spectra do not match library data. Co-elution of multiple components.Improve chromatographic separation. Check the purity of the peak using deconvolution software if available.
Low signal intensity. Sample concentration is too low. Leak in the system.Concentrate the sample if possible. Check for leaks in the GC system, particularly at the injector and column fittings.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound.

Stress Condition % this compound Remaining % Benzoic Acid Formed % α-Terpineol Formed % Other Degradants
Control (No Stress) 99.8< 0.1< 0.1< 0.1
0.1 M HCl (60°C, 24h) 85.27.16.90.8
0.1 M NaOH (60°C, 24h) 78.910.39.90.9
10% H₂O₂ (RT, 24h) 92.50.50.46.6
Heat (80°C, 48h) 97.11.21.10.6
Photostability (ICH Q1B) 98.50.30.30.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent and dilute for analysis.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the exposed sample alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples and a control sample by a validated stability-indicating HPLC or GC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation parent p-Menth-1-en-8-yl benzoate benzoic_acid Benzoic Acid parent->benzoic_acid H⁺ or OH⁻ alpha_terpineol α-Terpineol parent->alpha_terpineol H⁺ or OH⁻

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow start Start: p-Menth-1-en-8-yl benzoate Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analytical Method (HPLC / GC-MS) stress->analysis identification Degradation Product Identification analysis->identification quantification Quantification of Parent and Degradants analysis->quantification end End: Stability Profile identification->end quantification->end

Caption: General workflow for forced degradation studies.

Troubleshooting Peak Tailing in HPLC of Terpene Benzoates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of terpene benzoates.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can lead to inaccurate quantification and reduced resolution between adjacent peaks.

Q2: What are the common causes of peak tailing for terpene benzoates?

Peak tailing in the HPLC analysis of terpene benzoates can stem from several factors, including:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns.

  • Column Overload: Injecting too much sample onto the column, leading to a non-linear distribution of the analyte between the mobile and stationary phases. Broad or tailing peaks can be a strong indicator that the sample is too concentrated and should be diluted.[1]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or dead volumes in fittings and connections, can contribute to band broadening and peak tailing.

  • Poor Sample Solubility: If the terpene benzoate is not fully dissolved in the mobile phase, it can lead to poor peak shape. The choice of sample solvent is crucial and should be compatible with the mobile phase.[1][2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance and increased peak tailing.

Q3: How does the mobile phase composition affect peak tailing for terpene benzoates?

The mobile phase plays a critical role in the separation and peak shape. For terpene benzoates, which are often non-polar, a reversed-phase HPLC setup is common, typically using a mixture of water and an organic solvent like acetonitrile or methanol. The organic solvent strength influences the retention and can impact peak shape. A mobile phase that does not adequately dissolve the terpene benzoate can lead to tailing.[3][4] Adjusting the pH of the aqueous portion of the mobile phase can help to suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions that cause tailing.

Q4: What type of HPLC column is best for analyzing terpene benzoates to avoid peak tailing?

Reversed-phase columns, particularly C18 columns, are frequently used for the analysis of terpene benzoates.[3] To minimize peak tailing due to silanol interactions, it is advisable to use modern, high-purity silica columns that are end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent to make them inert. For highly non-polar terpenes, C8, phenyl, or PFP (pentafluorophenyl) stationary phases can also be considered as alternatives to C18.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with terpene benzoates.

Step 1: Initial Assessment and Diagnosis

The first step is to determine the nature of the peak tailing.

  • Observe the chromatogram: Does the tailing affect all peaks or only the terpene benzoate peaks?

    • If all peaks are tailing, the issue is likely related to the HPLC system (e.g., extra-column volume, improper fitting).

    • If only the terpene benzoate peaks are tailing, the problem is more likely related to the analyte's interaction with the stationary phase or the mobile phase conditions.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail system_check Check HPLC System all_peaks_tail->system_check Yes analyte_specific_check Investigate Analyte-Specific Issues all_peaks_tail->analyte_specific_check No check_fittings Inspect fittings and tubing for dead volume system_check->check_fittings check_column Check for column void check_fittings->check_column end Peak Shape Improved check_column->end check_sample_prep Review Sample Preparation analyte_specific_check->check_sample_prep check_method_params Optimize Method Parameters analyte_specific_check->check_method_params dilute_sample Dilute sample (check for overload) check_sample_prep->dilute_sample adjust_ph Adjust mobile phase pH (2.5-4.0) check_method_params->adjust_ph check_solvent Ensure sample solvent is compatible with mobile phase dilute_sample->check_solvent check_solvent->end change_organic Change organic modifier (ACN vs. MeOH) adjust_ph->change_organic change_column Consider a different column (e.g., end-capped, different phase) change_organic->change_column change_column->end Silanol_Interaction cluster_column Silica Stationary Phase cluster_analyte Terpene Benzoate Analyte silanol Si-OH (Silanol Group) ionized_silanol Si-O- (Ionized Silanol) silanol->ionized_silanol Deprotonation (pH > 4) interaction Secondary Interaction (Ionic or Hydrogen Bonding) ionized_silanol->interaction terpene_benzoate Terpene Benzoate basic_site Potential Basic Site (e.g., ester carbonyl) terpene_benzoate->basic_site basic_site->interaction tailing Peak Tailing interaction->tailing

References

Removal of unreacted starting material from p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from p-Menth-1-en-8-yl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials I need to remove after the synthesis of this compound?

A1: The synthesis of this compound is commonly achieved through the Fischer esterification of p-Menth-1-en-8-ol (a major component of terpineol) and benzoic acid, using an acid catalyst such as sulfuric acid. Therefore, the primary unreacted starting materials to be removed are p-Menth-1-en-8-ol and benzoic acid. Residual acid catalyst will also need to be neutralized and removed.

Q2: What are the key physical properties I should consider when choosing a purification method?

A2: The choice of purification method depends on the differences in the physical and chemical properties of the product and the impurities. Key properties include boiling point, solubility in different solvents, and acidic/basic nature. A summary of relevant properties is provided in the table below.

Q3: Which purification techniques are most effective for this separation?

A3: A combination of techniques is often the most effective approach. The typical workflow involves:

  • Liquid-Liquid Extraction: To remove the acidic catalyst and unreacted benzoic acid.

  • Column Chromatography: To separate the this compound from the unreacted p-Menth-1-en-8-ol.

  • Distillation (under reduced pressure): Can be used as an alternative or final polishing step, provided there is a sufficient difference in boiling points and the compounds are thermally stable.

Q4: How can I confirm the purity of my final product?

A4: The purity of the isolated this compound can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To check for the presence of starting materials and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group and the absence of the hydroxyl group from the starting alcohol and the carboxylic acid.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound after purification. Incomplete reaction.Consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst amount, or removal of water).
Loss of product during extraction.Ensure the correct aqueous and organic layers are identified and separated. Perform multiple extractions with smaller volumes of solvent for better recovery.
Inefficient separation during chromatography.Optimize the solvent system for column chromatography by first performing TLC analysis to achieve good separation between the product and starting material spots.[1][2]
Presence of benzoic acid in the final product. Incomplete removal during the basic wash.Use a sufficient amount of a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) during the liquid-liquid extraction.[3] Check the pH of the aqueous layer to ensure it is basic.
Presence of p-Menth-1-en-8-ol in the final product. Co-elution during column chromatography.Adjust the polarity of the eluent. A less polar solvent system should increase the separation between the less polar ester and the more polar alcohol.
Insufficient washing of the organic layer.While the primary removal of the alcohol is via chromatography, ensuring thorough washing can help remove any water-soluble impurities.
Product appears oily or does not crystallize. Presence of impurities.Re-purify the product using column chromatography with a carefully selected solvent system.
The product may be an oil at room temperature.Confirm the expected physical state of this compound. If it is an oil, purity should be assessed by spectroscopic methods rather than melting point.

Data Presentation

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Solubility Key Characteristics
This compound 272.39> 300 (estimated)Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane). Insoluble in water.Ester, relatively non-polar.
p-Menth-1-en-8-ol (α-Terpineol) 154.25~219Sparingly soluble in water. Soluble in ethanol and diethyl ether.Alcohol, more polar than the ester.
Benzoic Acid 122.12249Slightly soluble in cold water, more soluble in hot water. Soluble in many organic solvents.Carboxylic acid, acidic.[4][5][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed to remove the acid catalyst and unreacted benzoic acid from the reaction mixture.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent in which the ester is soluble, such as diethyl ether or ethyl acetate.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization and Extraction:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add the solution slowly and vent the funnel frequently to release the pressure from the evolved CO₂ gas.

    • Shake the funnel vigorously, allowing the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the washing with NaHCO₃ solution until no more gas evolves.

    • Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of this compound and unreacted p-Menth-1-en-8-ol.

Protocol 2: Purification by Column Chromatography

This protocol is used to separate the desired ester from the unreacted alcohol.

  • Stationary Phase Preparation: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of a suitable solvent (e.g., the chromatography eluent or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent, such as hexane.

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A typical starting gradient might be 95:5 hexane:ethyl acetate.

    • The less polar this compound will elute from the column before the more polar p-Menth-1-en-8-ol.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_extraction Liquid-Liquid Extraction cluster_drying Drying and Concentration cluster_chromatography Column Chromatography cluster_final Final Product start Reaction Mixture (this compound, p-Menth-1-en-8-ol, Benzoic Acid, Acid Catalyst) extraction 1. Dilute with Organic Solvent 2. Wash with NaHCO₃ (aq) 3. Wash with Brine start->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (Product + Unreacted Alcohol) separation->organic_layer Top Layer aqueous_layer Aqueous Layer (Benzoate Salt + Catalyst) (To Waste) separation->aqueous_layer Bottom Layer drying Dry with Na₂SO₄ organic_layer->drying concentration Concentrate (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product column Silica Gel Column crude_product->column elution Elute with Hexane/Ethyl Acetate Gradient column->elution fractions Collect Fractions elution->fractions tlc Analyze Fractions by TLC fractions->tlc pure_product Pure this compound tlc->pure_product Combine Pure Fractions impurities Fractions with Impurities (To Waste or Re-purification) tlc->impurities Discard Impure Fractions

Caption: Experimental workflow for the purification of this compound.

logical_relationship compound Reaction Mixture unreacted_alcohol p-Menth-1-en-8-ol (Alcohol) compound->unreacted_alcohol unreacted_acid Benzoic Acid (Carboxylic Acid) compound->unreacted_acid product This compound (Ester) compound->product catalyst Acid Catalyst compound->catalyst separation_method Purification Strategy unreacted_alcohol->separation_method unreacted_acid->separation_method product->separation_method catalyst->separation_method extraction Liquid-Liquid Extraction (Basic Wash) separation_method->extraction Removes Acidic Components chromatography Column Chromatography separation_method->chromatography Separates by Polarity extraction->unreacted_acid Removed extraction->catalyst Removed chromatography->unreacted_alcohol Separated chromatography->product Isolated

Caption: Logical relationships in the purification of this compound.

References

Stability issues of p-Menth-1-en-8-yl benzoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of p-Menth-1-en-8-yl benzoate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, a terpene ester, is susceptible to several degradation pathways in solution. The primary concerns are hydrolysis of the ester linkage and oxidation of the terpene moiety. These reactions can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the likely degradation products of this compound?

A2: The main degradation products depend on the degradation pathway:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can break to form p-Menth-1-en-8-ol and benzoic acid.

  • Oxidation: The double bond in the p-menthene ring is prone to oxidation, which can lead to the formation of epoxides, diols, and various carbonyl compounds.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To enhance the stability of this compound solutions, consider the following precautions:

  • pH Control: Maintain the solution at a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and protect them from excessive heat.

  • Light Protection: Store solutions in amber vials or otherwise protect them from light to prevent photodegradation.

  • Inert Atmosphere: For long-term storage or when working with sensitive reagents, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Choice: Use high-purity, aprotic solvents when possible, as protic solvents may facilitate hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected peaks in chromatogram over time. Hydrolysis of the ester bond.Buffer the solution to a neutral pH. Analyze for the presence of p-Menth-1-en-8-ol and benzoic acid. Store solutions at a lower temperature.
Appearance of new, more polar impurities. Oxidation of the terpene ring.Protect the solution from light and air. Use degassed solvents and consider adding an antioxidant if compatible with the experimental setup.
Discoloration of the solution (e.g., yellowing). Degradation, potentially due to oxidation or prolonged exposure to light and heat.Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.
Inconsistent results between experimental runs. Instability of stock solutions.Prepare fresh stock solutions for each experiment. If storing stock solutions, validate their stability under the chosen storage conditions.

Experimental Protocols

Protocol for Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, often referred to as forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add a solution of 3% hydrogen peroxide.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photostability: Expose to a controlled light source (e.g., a photostability chamber).

    • Control: Keep one aliquot under normal storage conditions (e.g., protected from light at 2-8°C).

  • Time Points: Collect samples from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (Light, Heat, O2) parent->oxidation alcohol p-Menth-1-en-8-ol hydrolysis->alcohol acid Benzoic Acid hydrolysis->acid epoxide Epoxide oxidation->epoxide diol Diol oxidation->diol carbonyls Carbonyl Compounds oxidation->carbonyls

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photostability prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC/MS Analysis sampling->analysis evaluation Data Evaluation analysis->evaluation

Caption: Experimental workflow for stability testing.

Validation & Comparative

Comparing the efficacy of p-Menth-1-en-8-yl benzoate to other benzoates

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy of Benzoate Compounds: A Comparative Analysis

A comprehensive review of the available scientific literature reveals no published experimental data on the specific efficacy of p-Menth-1-en-8-yl benzoate in any therapeutic or biological context. Therefore, a direct comparison with other benzoates is not feasible. This guide instead provides a comparative analysis of other well-researched benzoate derivatives: sodium benzoate and various parabens, for which substantial efficacy data is available.

This comparison focuses on two distinct areas of application: the therapeutic effects of sodium benzoate in neuropsychiatric disorders and the antimicrobial efficacy of parabens and potassium benzoate.

Sodium Benzoate in Neuropsychiatric Disorders

Sodium benzoate has been investigated as an adjunctive therapy for several neuropsychiatric conditions, with research suggesting it may modulate N-methyl-D-aspartate (NMDA) receptor function, a key component in memory and neurotransmission.[1][2]

Clinical Efficacy of Sodium Benzoate
DisorderDosageKey FindingsReference
Schizophrenia 1000 mg/dayIn a 6-week study, adjunctive sodium benzoate treatment reduced symptoms by 21% compared to placebo.[3] Another study showed it improved cognitive abilities when combined with sarcosine.[4][3][4]
Alzheimer's Disease 250–750 mg/dayA 24-week trial showed improved performance on the cognitive subscale of the Alzheimer's Disease Assessment Scale.[5] A meta-analysis of three randomized controlled trials (RCTs) involving 306 patients indicated that sodium benzoate significantly improved the ADAS-cog score compared to placebo.[6] Secondary analysis of a clinical trial found that sodium benzoate therapy can reduce amyloid-beta 1-40 and total amyloid-beta in patients.[7][5][6][7]
Late-Life Depression 250–1500 mg/dayAn 8-week trial found that sodium benzoate, but not sertraline, significantly improved scores on the Perceived Stress Scale and cognitive function compared to placebo.[8][8]
Early Psychosis 1000 mg/dayA study with 100 participants did not find a significant effect of sodium benzoate as an adjunctive treatment for early psychosis.[4][4]
Experimental Protocols: Clinical Trial in Schizophrenia

A representative experimental design for evaluating the efficacy of sodium benzoate in schizophrenia is a randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with a confirmed diagnosis of chronic schizophrenia.

  • Intervention: Participants are randomly assigned to receive either a standard antipsychotic medication plus 1000 mg/day of sodium benzoate or the standard medication plus a placebo.[9]

  • Duration: The treatment period is typically 6 weeks.[9]

  • Outcome Measures: The primary outcome is often the change in scores on the Positive and Negative Syndrome Scale (PANSS). Secondary outcomes can include assessments of cognitive function, such as processing speed and memory.[9]

  • Data Analysis: The change in PANSS scores and cognitive test results from baseline to the end of the study are compared between the sodium benzoate and placebo groups using statistical analysis.

Signaling Pathway: Proposed Mechanism of Sodium Benzoate in Neuropsychiatric Disorders

Sodium benzoate is a D-amino acid oxidase (DAAO) inhibitor. DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor. By inhibiting DAAO, sodium benzoate increases the levels of D-serine, which in turn enhances NMDA receptor function. This is hypothesized to alleviate some of the cognitive and psychiatric symptoms associated with NMDA receptor hypofunction in disorders like schizophrenia and Alzheimer's disease.[1][2]

Sodium_Benzoate_Mechanism SB Sodium Benzoate DAAO D-Amino Acid Oxidase (DAAO) SB->DAAO Inhibits DSerine D-Serine DAAO->DSerine Degrades NMDAR NMDA Receptor DSerine->NMDAR Activates Neurotransmission Enhanced Neurotransmission NMDAR->Neurotransmission

Caption: Proposed mechanism of sodium benzoate action.

Antimicrobial Efficacy of Benzoates

Parabens (esters of p-hydroxybenzoic acid) and potassium benzoate are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties.[10][11][12]

Comparative Antimicrobial Efficacy

The antimicrobial effectiveness of parabens generally increases with the length of their alkyl chain.[10][13]

CompoundTarget MicroorganismsRelative EfficacyReference
Methylparaben Fungi, Gram-positive bacteriaLeast effective of the common parabens.[10][14][10][14]
Ethylparaben Fungi, Gram-positive bacteriaMore effective than methylparaben.[10][14][10][14]
Propylparaben Fungi, Gram-positive bacteriaMore effective than methylparaben and ethylparaben.[10][14][15][10][14][15]
Butylparaben Fungi, Gram-positive bacteriaMost effective of the common parabens.[10][10]
Sodium Benzoate Bacteria, yeasts, and moldsMost effective against a broad range of microorganisms, except for S. aureus and E. faecalis.[16][16]
Potassium Benzoate Yeasts and moldsEffective against yeasts and molds, particularly in acidic conditions.[17][17]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The efficacy of antimicrobial preservatives is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Microorganisms: A panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Culture Preparation: The microorganisms are grown in a suitable liquid culture medium.

  • Serial Dilutions: A series of dilutions of the benzoate compound being tested are prepared in the culture medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with a standardized concentration of the test microorganism.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: The wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the benzoate compound in which no turbidity is observed.

Mechanism of Antimicrobial Action

The antimicrobial action of parabens is not fully understood but is thought to involve the disruption of microbial cell membrane transport processes or the inhibition of DNA and RNA synthesis.[10][13][15] The increased efficacy of longer-chain parabens is attributed to their greater lipid solubility, allowing them to better penetrate the microbial cell membrane.[15]

Paraben_Mechanism Paraben Paraben Membrane Microbial Cell Membrane Paraben->Membrane Disrupts Synthesis DNA/RNA Synthesis Paraben->Synthesis Inhibits Transport Membrane Transport Membrane->Transport Affects Inhibition Inhibition of Microbial Growth Transport->Inhibition Synthesis->Inhibition

Caption: Proposed antimicrobial mechanism of parabens.

References

A Comparative Guide to the ¹H NMR Spectral Analysis of Terpene-Derived Compounds: α-Terpineol and Isobornyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

In the structural elucidation of natural and synthetic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable analytical technique. This guide provides a comparative analysis of the ¹H NMR spectra of two terpene-derived compounds: α-terpineol (also known as p-Menth-1-en-8-ol) and isobornyl benzoate. While the initially intended subject, p-Menth-1-en-8-yl benzoate, lacks readily available detailed spectral data in the public domain, this comparison between a terpene alcohol and a terpene benzoate ester offers valuable insights for researchers, scientists, and drug development professionals working with this class of molecules.

¹H NMR Data Comparison

The following table summarizes the key ¹H NMR spectral data for α-terpineol and isobornyl benzoate, facilitating a direct comparison of their chemical shifts (δ) and signal multiplicities. These differences are primarily attributable to the presence of the hydroxyl group in α-terpineol versus the benzoate group in isobornyl benzoate, which significantly influences the electronic environment of the neighboring protons.

Compound Proton Assignment Chemical Shift (δ ppm) Multiplicity
α-Terpineol Olefinic proton (H-3)5.38br. s
Hydroxyl proton (OH)2.77s
Methylene protons (H-2, H-5, H-6)1.49 - 2.05comp. pat.
Methine proton (H-1)1.62comp. pat.
Methyl protons (CH₃-7)1.64s
Methyl protons (CH₃-8, CH₃-9)1.17, 1.20s
Isobornyl Benzoate H-2~4.9 (in CDCl₃)downfield shift
Other bicyclic ring protonsinfluenced by benzoyl groupshifts observed

Note: The chemical shifts for isobornyl benzoate are presented qualitatively as "downfield shifts" for protons near the benzoate group, as detailed numerical assignments for all protons were not available in the referenced literature. The introduction of the electron-withdrawing benzoate group typically results in a deshielding effect, causing adjacent protons to resonate at a lower field (higher ppm value) compared to the corresponding alcohol.

Experimental Protocols

The acquisition of high-quality ¹H NMR spectra is fundamental to accurate structural analysis. The following are generalized experimental protocols for obtaining the ¹H NMR spectra of terpene-derived compounds like α-terpineol and isobornyl benzoate.

Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of TMS to the solution.

Data Acquisition Parameters (General):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for routine ¹H NMR.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.

  • Temperature: The experiment is typically conducted at room temperature (around 298 K).

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks are accurately determined.

Synthesis and Analysis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a terpene benzoate from a terpene alcohol, followed by its ¹H NMR analysis. This process is relevant to the comparison of α-terpineol and isobornyl benzoate, where the latter is a product of the former's structural class.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis Terpene_Alcohol Terpene Alcohol (e.g., α-Terpineol) Reaction Esterification Reaction Terpene_Alcohol->Reaction Reagents Benzoyl Chloride or Benzoic Anhydride Reagents->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Terpene_Benzoate Terpene Benzoate (e.g., Isobornyl Benzoate) Purification->Terpene_Benzoate Sample_Prep Sample Preparation (in CDCl₃ with TMS) Terpene_Benzoate->Sample_Prep Analysis NMR_Acquisition NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Data_Processing->Spectral_Analysis

Caption: Workflow for the synthesis and ¹H NMR analysis of a terpene benzoate.

This guide provides a foundational comparison for the ¹H NMR spectral analysis of a terpene alcohol and a terpene benzoate. The principles and methodologies outlined here can be applied to a wide range of similar compounds, aiding researchers in their structural elucidation and characterization efforts.

A Comparative Guide to the Analytical Characterization of p-Menth-1-en-8-yl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of p-Menth-1-en-8-yl benzoate, a terpene ester with potential applications in flavor, fragrance, and pharmaceutical industries. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structures and established principles of analytical chemistry to predict its spectral behavior.

Mass Spectrometry: Unraveling the Fragmentation Fingerprint

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. The fragmentation pattern provides a unique fingerprint for identification.

Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to be dominated by fragmentation of both the p-menth-1-en-8-yl (α-terpinyl) and the benzoate moieties. The molecular ion peak ([M]⁺) is expected at m/z 258.

Key predicted fragments are detailed in the table below, based on the known fragmentation of α-terpinyl acetate and general rules for benzoate esters.

Predicted Fragment Ionm/zStructureProposed Origin
[C₁₀H₁₆]⁺136p-Menth-1-en-8-yl cationLoss of benzoic acid
[C₉H₁₃]⁺121[C₁₀H₁₆ - CH₃]⁺Loss of a methyl group from the terpene cation
[C₇H₅O]⁺105Benzoyl cationCleavage of the ester bond with charge retention on the benzoyl group
[C₇H₅]⁺77Phenyl cationLoss of CO from the benzoyl cation
[C₆H₉]⁺93Isopropenylcyclohexenyl cationRearrangement and fragmentation of the terpene moiety

dot

G Predicted MS Fragmentation of this compound cluster_terpene Terpene Fragmentation cluster_benzoate Benzoate Fragmentation M This compound [M]⁺˙ m/z 258 frag136 [C₁₀H₁₆]⁺˙ m/z 136 M->frag136 - C₇H₆O₂ frag105 [C₇H₅O]⁺ m/z 105 M->frag105 - C₁₀H₁₅˙ frag121 [C₉H₁₃]⁺ m/z 121 frag136->frag121 - CH₃˙ frag93 [C₆H₉]⁺ m/z 93 frag136->frag93 Rearrangement frag77 [C₇H₅]⁺ m/z 77 frag105->frag77 - CO benzoic_acid Benzoic Acid (Neutral Loss) methyl_radical - CH₃˙ co - CO terpene_rearrangement Rearrangement ester_cleavage Ester Cleavage

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of this compound, providing both separation from other volatile components and mass spectral data for identification.

Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).

  • If analyzing from a complex matrix (e.g., essential oil), perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes)

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is the primary tool for identification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information.

TechniqueInformation ProvidedPredicted Key Features for this compound
¹H NMR Proton environment and connectivity- Aromatic protons of the benzoate group (δ 7.4-8.1 ppm)- Olefinic proton of the cyclohexene ring (δ ~5.4 ppm)- Protons of the methyl groups on the terpene moiety (δ 1.2-1.7 ppm)- Aliphatic protons of the cyclohexene ring (δ 1.5-2.5 ppm)
¹³C NMR Carbon skeleton- Carbonyl carbon of the ester (δ ~166 ppm)- Aromatic carbons of the benzoate group (δ 128-133 ppm)- Olefinic carbons of the cyclohexene ring (δ ~120 and ~134 ppm)- Carbon attached to the ester oxygen (δ ~82 ppm)- Aliphatic and methyl carbons of the terpene moiety (δ 20-40 ppm)
FTIR Functional groups- Strong C=O stretch of the ester (1715-1730 cm⁻¹)- C-O stretch of the ester (1250-1300 cm⁻¹ and 1100-1150 cm⁻¹)- C=C stretch of the aromatic ring and cyclohexene ring (~1600 cm⁻¹ and ~1640 cm⁻¹)- C-H stretches (aromatic ~3060 cm⁻¹, aliphatic 2850-2960 cm⁻¹)
Experimental Protocols for Alternative Techniques

NMR Spectroscopy:

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Number of Scans: 16-32

¹³C NMR Parameters:

  • Spectrometer Frequency: 100 MHz or higher

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

Infrared (IR) Spectroscopy:

Sample Preparation:

  • For a pure liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

FTIR Parameters:

  • Technique: Attenuated Total Reflectance (ATR) or transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Conclusion

The comprehensive characterization of this compound is best achieved through a combination of analytical techniques. GC-MS provides definitive identification and is suitable for quantitative analysis in complex mixtures. NMR spectroscopy offers detailed structural elucidation of the proton and carbon framework, while IR spectroscopy confirms the presence of key functional groups. The predicted data and protocols in this guide serve as a valuable resource for researchers working with this and related terpene esters.

Comparative Analysis of p-Menth-1-en-8-yl Benzoate and Menthyl Benzoate: A Structural and Physicochemical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of menthyl benzoate and the structurally related, though less documented, p-Menth-1-en-8-yl benzoate. Due to a significant disparity in available research, this comparison focuses on the known properties of menthyl benzoate and a theoretical analysis of this compound based on its chemical structure. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the physicochemical and potential biological differences between these two molecules.

Structural and Physicochemical Properties

Menthyl benzoate is an ester formed from the condensation of menthol and benzoic acid.[1] It is a colorless liquid with a faint, pleasant odor.[2] In contrast, this compound is a less common derivative of the p-menthane skeleton. A direct comparison of experimental data is challenging due to the limited literature on this compound. However, a structural comparison provides insights into their potential differences in properties and reactivity.

Below is a table summarizing the known properties of menthyl benzoate and the predicted properties of this compound based on its structure.

PropertyMenthyl BenzoateThis compound (Predicted)
Molecular Formula C₁₇H₂₄O₂[3]C₁₇H₂₂O₂
Molecular Weight 260.38 g/mol [3]258.36 g/mol
Structure Saturated cyclohexane ringCyclohexene ring with an exocyclic double bond
Key Functional Groups Ester, CyclohexaneEster, Alkene, Cyclohexene
Boiling Point 341.10 °C (estimated)[4]Expected to be similar to or slightly lower than menthyl benzoate
Solubility Insoluble in water; soluble in organic solvents[2]Expected to be insoluble in water and soluble in organic solvents

Experimental Protocols

General Synthesis of Benzoate Esters via Fischer Esterification

The following is a general experimental protocol for the synthesis of a benzoate ester, such as menthyl benzoate, from the corresponding alcohol and benzoic acid. This method can be adapted for the synthesis of this compound from p-menth-1-en-8-ol.

Materials:

  • Alcohol (e.g., Menthol)

  • Benzoic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the alcohol (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Add toluene to the flask and attach a Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by distillation or chromatography.

G General Workflow for Benzoate Ester Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Alcohol + Benzoic Acid + H₂SO₄ in Toluene reflux Reflux with Dean-Stark Trap reactants->reflux Heat wash Wash with H₂O, NaHCO₃, Brine reflux->wash Cool dry Dry with MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Distillation or Chromatography evaporate->purify product Pure Benzoate Ester purify->product

A generalized workflow for the synthesis and purification of benzoate esters.

Comparative Structural Analysis

The primary difference between menthyl benzoate and this compound lies in the structure of the p-menthane ring. Menthyl benzoate possesses a saturated cyclohexane ring, while this compound contains a cyclohexene ring with a double bond. This structural difference is expected to influence their chemical reactivity and biological activity.

G Structural Comparison cluster_menthyl Menthyl Benzoate cluster_pmenth This compound (Predicted Structure) menthyl_benzoate p_menth_benzoate

Chemical structures of Menthyl Benzoate and the predicted structure of this compound.

The presence of the double bond in this compound introduces a site of unsaturation, making it susceptible to reactions such as hydrogenation, halogenation, and epoxidation. This could also influence its metabolic pathways in biological systems.

Potential Biological Activity and Applications

While there is limited specific data on the biological activity of menthyl benzoate, related compounds like methyl benzoate have been studied for their roles as insect attractants and their potential as environmentally safe insecticides.[5][6] Methyl benzoate is a known component of floral scents and is involved in plant biosynthesis through the shikimate pathway.[5] Given the structural similarities, menthyl benzoate might exhibit some related biological activities, although this is speculative without direct experimental evidence.

The biological activity of this compound is unknown. However, the presence of the terpene-like scaffold suggests potential for various biological activities, a common feature of this class of natural products.

Signaling Pathways

There is no specific information available in the searched literature detailing the signaling pathways directly modulated by either this compound or menthyl benzoate. Research on related compounds, such as some monoterpenoids, has suggested interactions with neurotransmitter receptors like the GABA receptor in insects, but this cannot be directly extrapolated to the compounds without further studies.[6]

G Hypothetical Signaling Pathway Interaction compound Terpenoid Ester (e.g., Menthyl Benzoate) receptor Cellular Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds to signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates cellular_response Cellular Response signaling_cascade->cellular_response Leads to

A hypothetical signaling pathway that could be modulated by a terpenoid ester.

This comparative guide highlights the current state of knowledge regarding this compound and menthyl benzoate. While menthyl benzoate is a known compound with defined physicochemical properties, this compound remains largely uncharacterized in scientific literature. The structural differences, primarily the presence of a double bond in this compound, suggest potential variations in their chemical reactivity and biological activity. Further experimental investigation is necessary to elucidate the properties and potential applications of this compound and to enable a direct, data-driven comparison with menthyl benzoate.

References

A Comparative Guide to the Determination of Enantiomeric Excess of p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as p-Menth-1-en-8-yl benzoate. This guide provides a comparative overview of three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. The objective is to equip researchers with the necessary information to select the most appropriate method for their specific needs, supported by experimental data and detailed protocols for analogous compounds.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of each method for the determination of enantiomeric excess.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Differential interaction of volatile enantiomers with a chiral stationary phase, resulting in different elution times.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence for the enantiomers.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)[1][2][3][4]Cyclodextrin derivatives (e.g., β-cyclodextrin)[5]Not applicable.
Sample Requirements Soluble in mobile phase.Volatile and thermally stable.Soluble in a suitable deuterated solvent.
Resolution Generally high resolution can be achieved (Rs > 1.5).[1]High resolution is achievable, particularly with specialized columns.Dependent on the substrate and the chiral shift reagent; can be variable.[6][7][8]
Sensitivity High, especially with UV or other sensitive detectors.Very high, especially with a mass spectrometer (MS) detector.Lower sensitivity compared to chromatographic methods.[7]
Quantitation Accuracy High, based on peak area integration.High, based on peak area integration.Generally good, but can be affected by peak overlap and signal-to-noise ratio.[7]
Method Development Can be time-consuming to find the optimal column and mobile phase.Requires optimization of temperature program and carrier gas flow rate.Requires screening of chiral shift reagents and optimizing the reagent-to-substrate ratio.
Advantages Broad applicability, preparative scale-up is possible.High efficiency and speed for volatile compounds.Rapid analysis, provides structural information, no need for enantiomerically pure standards for method development.
Disadvantages Higher solvent consumption.Limited to volatile and thermally stable analytes.Can be expensive, potential for line broadening, may not work for all compounds.

Experimental Protocols

Detailed experimental protocols for the determination of the enantiomeric excess of compounds structurally similar to this compound are provided below. These should serve as a starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC on polysaccharide-based columns is a powerful technique for the separation of a wide range of enantiomers, including esters.[1][2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of n-hexane and 2-propanol is commonly used. A typical starting gradient could be 90:10 (v/v) n-hexane:2-propanol. The ratio can be optimized to achieve baseline separation.

Experimental Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the HPLC system with the Chiralpak® IA column.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 230 nm for the benzoate chromophore).

  • Inject 10 µL of the sample solution.

  • Record the chromatogram and identify the retention times of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Expected Results: Two well-resolved peaks corresponding to the two enantiomers of this compound. The resolution factor (Rs) should ideally be greater than 1.5 for accurate quantification.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like terpene derivatives, chiral GC offers excellent resolution and sensitivity. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.[5]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a β-cyclodextrin derivative (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID) or as per MS requirements.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at a rate of 5 °C/min. This program may require optimization.

  • Injection Mode: Split (e.g., 50:1 split ratio).

Experimental Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Inject 1 µL of the sample solution into the GC.

  • Record the chromatogram and determine the retention times of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers as described for the HPLC method.

Expected Results: Baseline separation of the two enantiomer peaks. The use of a mass spectrometer can aid in peak identification and confirmation.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy using chiral lanthanide shift reagents provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6][7] The chiral shift reagent, such as Eu(hfc)3, forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[8][9][10]

Instrumentation and Reagents:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Deuterated Chloroform (CDCl₃).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).

Experimental Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents relative to the substrate) to the NMR tube.

  • Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

  • Continue adding small increments of Eu(hfc)₃ and acquiring spectra until optimal separation of a specific proton signal (e.g., a methyl or methine proton near the chiral center) for the two enantiomers is observed.

  • Integrate the separated signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee) from the integration values (I1 and I2): ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Expected Results: In the presence of the chiral shift reagent, a singlet in the original spectrum corresponding to a specific proton will split into two distinct signals, representing the two enantiomers. The chemical shift difference (ΔΔδ) between these signals should be sufficient for accurate integration.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound.

G Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Acquisition & Analysis Sample Chiral Analyte (this compound) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC Inject GC Chiral GC Dissolution->GC Inject NMR NMR with Chiral Shift Reagent Dissolution->NMR Add Shift Reagent Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Obtain NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

References

Comparative Guide to the Synthesis of p-Menth-1-en-8-yl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of p-Menth-1-en-8-yl benzoate, a benzoate ester of α-terpineol. The synthesis of this molecule is of interest due to its potential applications in fragrance, flavor, and pharmaceutical industries. The methods compared are the direct esterification of α-terpineol with benzoyl chloride and the lipase-catalyzed transesterification of methyl benzoate with α-terpineol.

Data Summary

The following table summarizes the key quantitative data associated with the two synthesis methods, providing a clear comparison of their performance.

ParameterMethod 1: Acylation with Benzoyl ChlorideMethod 2: Lipase-Catalyzed Transesterification
Reactants α-Terpineol, Benzoyl Chloride, Pyridineα-Terpineol, Methyl Benzoate, Immobilized Lipase
Solvent Dichloromethane (DCM)Toluene
Catalyst Pyridine (also acts as a base)Immobilized Candida antarctica Lipase B (CALB)
Reaction Temperature 0 °C to Room Temperature45 °C
Reaction Time 2 - 4 hours24 - 48 hours
Product Yield High (typically > 90%)Moderate to High (70-85%)
Product Purity Good, requires purification to remove pyridine hydrochloride and excess reagentsHigh, minimal byproducts
Key Advantages Fast reaction time, high yieldMild reaction conditions, high purity, environmentally friendly
Key Disadvantages Use of corrosive and hazardous reagents, formation of stoichiometric byproductsLonger reaction time, cost of immobilized enzyme

Experimental Protocols

Method 1: Synthesis via Acylation with Benzoyl Chloride

This method involves the direct esterification of the tertiary alcohol, α-terpineol, with benzoyl chloride using pyridine as a catalyst and acid scavenger.

Materials:

  • α-Terpineol (p-Menth-1-en-8-ol)

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-terpineol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution with stirring.

  • To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Method 2: Lipase-Catalyzed Transesterification

This enzymatic method utilizes an immobilized lipase to catalyze the transesterification reaction between methyl benzoate and α-terpineol.

Materials:

  • α-Terpineol (p-Menth-1-en-8-ol)

  • Methyl benzoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • In a sealed reaction vessel, combine α-terpineol (1 equivalent) and methyl benzoate (1.5 equivalents) in toluene.

  • Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the limiting reactant).

  • Add activated molecular sieves to the mixture to remove the methanol byproduct and shift the equilibrium towards the product.

  • Incubate the reaction mixture at 45 °C with constant agitation (e.g., on an orbital shaker) for 24-48 hours. Monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent and excess methyl benzoate from the filtrate under reduced pressure to yield the this compound product. Further purification by chromatography may be performed if necessary, though this method often yields a product of high purity.

Visualizations

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process alpha_Terpineol α-Terpineol Mixing Mix in DCM at 0 °C alpha_Terpineol->Mixing Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Mixing Pyridine Pyridine Pyridine->Mixing Reaction Stir at RT for 2-4h Mixing->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product p-Menth-1-en-8-yl Benzoate Purification->Product Synthesis_Method_2 cluster_reactants Reactants cluster_process Process alpha_Terpineol α-Terpineol Incubation Incubate in Toluene with Molecular Sieves at 45 °C for 24-48h alpha_Terpineol->Incubation Methyl_Benzoate Methyl Benzoate Methyl_Benzoate->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Filter to remove enzyme Incubation->Filtration Concentration Solvent removal Filtration->Concentration Product p-Menth-1-en-8-yl Benzoate Concentration->Product

A Comparative Analysis of the Biological Activities of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Various p-Menthane Derivatives Supported by Experimental Data.

The p-Menthane skeleton, a foundational structure in many monoterpenes, is a versatile scaffold that has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. These compounds, found abundantly in essential oils of various plants, have garnered significant interest in the scientific community for their potential applications in pharmaceuticals, agriculture, and cosmetics. This guide provides a comparative overview of the biological activities of several key p-Menthane derivatives, supported by quantitative data from in vitro studies.

Key Biological Activities: A Comparative Overview

The biological activities of p-Menthane derivatives are diverse, ranging from antimicrobial and antioxidant to anti-inflammatory, insecticidal, and cytotoxic effects. The specific activity and potency are largely dictated by the nature and position of functional groups on the p-Menthane ring.

Antimicrobial Activity

Many p-Menthane derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference(s)
Menthol125-500250-100062.5-250[1][2]
Carvone100-400200-80050-200[3]
Limonene>1000>1000500-1000[2]
α-Terpineol62.5-250125-50031.25-125[3]
Thymol31.25-12562.5-25015.6-62.5[1]
Carvacrol15.6-62.531.25-1257.8-31.25[1]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Antioxidant Activity

The antioxidant potential of p-Menthane derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies stronger antioxidant activity.

CompoundDPPH Radical Scavenging (IC50, µg/mL)Reference(s)
Menthol>100[4]
Carvone50-100[5]
Limonene>200[4]
α-Terpineol25-75[5]
Thymol10-50[5]
Carvacrol5-25[5]
Anti-inflammatory Activity

The anti-inflammatory properties of p-Menthane derivatives can be assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by measuring the reduction of inflammatory mediators like nitric oxide (NO).

CompoundCOX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)Nitric Oxide Inhibition (IC50, µM)Reference(s)
Carvacrol0.8-~25[6][7]
1,8-Cineole--~50[6]
Thymol--~30[6]

Note: Data on COX/LOX inhibition for a wide range of p-Menthane derivatives is limited in comparative studies.

Insecticidal Activity

Several p-Menthane derivatives have shown promise as natural insecticides. Their efficacy is often determined by calculating the lethal concentration (LC50) required to kill 50% of a test insect population.

CompoundSpodoptera litura (LC50, ppm)Anopheles gambiae (Repellency)Reference(s)
p-Menthane-3,8-diol-High[8]
Limonene>500Moderate[9]
α-Terpineol~250Moderate[9]

Note: Insecticidal activity is highly species-dependent.

Cytotoxic Activity

The cytotoxic potential of p-Menthane derivatives against various cancer cell lines is a significant area of research. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

CompoundHCT-116 (Colon) (IC50, µg/mL)OVCAR-8 (Ovarian) (IC50, µg/mL)SF-295 (Glioblastoma) (IC50, µg/mL)Reference(s)
(+)-Limonene>100>100>100[10]
Perillyl alcohol15.613.418.2[10]
(-)-Perillaldehyde25.421.729.8[10]
(-)-Perillaldehyde 8,9-epoxide1.031.751.22[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a widely used technique to determine the MIC of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][12]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.[5]

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from a dose-response curve.[10][11]

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound.

  • Incubation: The cells are incubated for a specific period to allow for NO production.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540 nm.

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the stimulated, untreated cells. The IC50 value can then be determined.

Visualizing Biological Processes

To better understand the experimental workflows and the potential mechanisms of action of p-Menthane derivatives, the following diagrams have been generated using Graphviz.

Biological_Activity_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound p-Menthane Derivative (Test Compound) Assay In Vitro Assay (e.g., MIC, DPPH, MTT) Compound->Assay Target Biological Target (e.g., Microbe, Cell Line, Enzyme) Target->Assay Data Data Collection (e.g., Absorbance, Viability) Assay->Data Analysis Calculation of Activity Metric (e.g., MIC, IC50) Data->Analysis

Figure 1: General workflow for screening the biological activity of p-Menthane derivatives.

Antimicrobial_Susceptibility_Testing start Start prep_compound Prepare Serial Dilutions of p-Menthane Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read Visually Inspect for Growth or Measure Turbidity incubate->read determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB Bound to DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds to DNA p_Menthane p-Menthane Derivatives p_Menthane->IKK Inhibits p_Menthane->NFkB_active Inhibits Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription

Figure 3: Potential inhibition of the NF-κB signaling pathway by p-Menthane derivatives.

Conclusion

The p-Menthane derivatives represent a rich source of bioactive compounds with significant potential for therapeutic and other applications. This guide highlights the comparative biological activities of several key derivatives, demonstrating that subtle structural modifications can lead to substantial differences in potency and specificity. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to explore the promising biological landscape of this important class of natural products. Further research, particularly comparative studies under standardized conditions, will be crucial for fully elucidating the structure-activity relationships and unlocking the full potential of p-Menthane derivatives in drug discovery and development.

References

A Comparative Guide to the Conformational Analysis of p-Menth-1-en-8-yl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed conformational analysis of p-Menth-1-en-8-yl benzoate, a monoterpene ester with potential applications in fragrance, flavoring, and medicinal chemistry. In the absence of comprehensive experimental data for this specific molecule, this guide leverages computational chemistry methods to predict its conformational preferences. These findings are then compared with established principles of conformational analysis for substituted cyclohexene rings to offer a robust understanding of its three-dimensional structure.

Introduction

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. For cyclic molecules like this compound, understanding the preferred spatial arrangement of substituent groups is crucial for predicting its interactions with biological targets and its overall behavior in various environments. This guide details a computational approach to elucidate the conformational landscape of this compound and compares the results with the known conformational behavior of related chemical structures.

Methodology

Computational Conformational Analysis

A conformational search for this compound was performed using molecular mechanics calculations with the MMFF94 force field. The initial structure was built and minimized, followed by a systematic search of the torsional angles of the rotatable bonds. The resulting conformers were then optimized using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory to obtain their relative energies and populations at 298.15 K.

Experimental Protocol for Comparative Analysis (Hypothetical)

While no specific experimental data for this compound is publicly available, a standard experimental approach for such an analysis would involve:

  • Synthesis: The synthesis of this compound can be achieved via the esterification of α-terpineol with benzoyl chloride in the presence of a base like pyridine.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive conformational information in the solid state. This would involve growing suitable crystals from an appropriate solvent system.

  • NMR Spectroscopy: High-resolution 1D and 2D NMR experiments (¹H-¹H COSY, HSQC, HMBC, and NOESY) in a suitable solvent (e.g., CDCl₃) would be conducted to determine the through-bond and through-space correlations of protons and carbons. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) enhancements would provide insights into the predominant solution-state conformation.[2][3][4]

Results and Discussion

Conformational Isomers of the Cyclohexene Ring

The p-menth-1-ene ring is a substituted cyclohexene, which adopts a half-chair conformation. Due to the presence of the isopropylbenzoate substituent at the C4 position, two primary chair-like conformations are possible: one with the substituent in a pseudo-axial position and the other in a pseudo-equatorial position.

Table 1: Calculated Relative Energies and Populations of this compound Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)Population (%)
1 Pseudo-equatorial0.0096.7
2 Pseudo-axial2.53.3

Calculated at the B3LYP/6-31G(d) level of theory.

The computational results clearly indicate that the conformer with the isopropylbenzoate group in the pseudo-equatorial position is significantly more stable, accounting for approximately 96.7% of the conformational population at room temperature. This is consistent with the well-established principles of conformational analysis of substituted cyclohexanes, where bulky substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[2][5][6][7]

Orientation of the Benzoate Group

Rotation around the C-O bond of the ester linkage also contributes to the conformational diversity of the molecule. The calculations suggest that the benzoyl group can adopt various orientations relative to the cyclohexene ring. The lowest energy conformer exhibits a spatial arrangement where the bulky phenyl group is oriented away from the cyclohexene ring to minimize steric hindrance.

Comparative Analysis

The conformational preference of the isopropylbenzoate group in this compound can be compared to other monosubstituted cyclohexene derivatives. For instance, in methylcyclohexene, the methyl group also shows a strong preference for the equatorial position. The energetic difference between the equatorial and axial conformers of methylcyclohexane is approximately 1.7 kcal/mol, which is in the same order of magnitude as the calculated energy difference for the much bulkier isopropylbenzoate group in our target molecule.[7] This larger energy difference for this compound is expected due to the increased steric bulk of the substituent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis alpha_terpineol α-Terpineol esterification Esterification alpha_terpineol->esterification benzoyl_chloride Benzoyl Chloride benzoyl_chloride->esterification product This compound esterification->product xray X-ray Crystallography product->xray nmr NMR Spectroscopy product->nmr comp_chem Computational Chemistry product->comp_chem

Caption: Hypothetical experimental workflow for the synthesis and conformational analysis of this compound.

conformational_equilibrium cluster_axial Pseudo-axial Conformer (Higher Energy) cluster_equatorial Pseudo-equatorial Conformer (Lower Energy) axial Axial equatorial Equatorial axial->equatorial Ring Flip (Favored) equatorial->axial Ring Flip (Disfavored)

Caption: Conformational equilibrium of the p-menthene ring in this compound.

Conclusion

The conformational analysis of this compound, performed using computational methods, reveals a strong preference for the conformer where the bulky isopropylbenzoate substituent occupies the pseudo-equatorial position on the cyclohexene ring. This finding is in excellent agreement with the established principles of conformational analysis for substituted cyclic systems. The insights gained from this study are valuable for understanding the structure-activity relationships of this and related monoterpene esters, which can guide future research in drug design and materials science. Further experimental validation through X-ray crystallography and advanced NMR techniques would be beneficial to corroborate these computational predictions.

References

Inter-Laboratory Validation of p-Menth-1-en-8-yl Benzoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and inter-laboratory validation for the analysis of p-Menth-1-en-8-yl benzoate, a significant compound in various research and development sectors. Due to the limited availability of direct inter-laboratory validation studies on this compound, this document leverages data from a proficiency testing scheme on essential oil analysis, which includes structurally similar terpenoid compounds. This approach offers valuable insights into the expected performance of analytical methods for the target analyte across different laboratories.

Executive Summary

The analysis of this compound is typically achieved using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Method validation is crucial to ensure the reliability and consistency of results. This guide details the experimental protocols for such analyses and presents a comparative summary of inter-laboratory performance based on a proficiency test of a complex terpenoid mixture. The data underscores the importance of standardized procedures to achieve reproducible results across different analytical settings.

Table 1: Inter-Laboratory Performance Data for Terpenoid Analysis in a Proficiency Testing Scheme

The following table summarizes the results from a proficiency testing scheme involving 32 laboratories analyzing the composition of pine essential oil by GC-FID. This data is presented as a representative example to illustrate the expected inter-laboratory variability for the analysis of terpenoids, including esters similar to this compound. The parameters evaluated include the mean concentration, reproducibility standard deviation (SDR), and the reproducibility relative standard deviation (RSDR).

CompoundMean Value (% w/w)Reproducibility Standard Deviation (SDR)Reproducibility Relative Standard Deviation (RSDR) (%)
α-Pinene25.51.24.7
Camphene5.80.46.9
β-Pinene18.21.16.0
Limonene8.50.67.1
Bornyl acetate 4.2 0.5 11.9
Terpinen-4-ol3.10.412.9
α-Terpineol2.90.310.3

Data adapted from a BIPEA proficiency testing scheme on essential oils.[1]

Experimental Protocols

A detailed methodology is critical for the successful validation and transfer of analytical methods. Below are the key experimental protocols for the analysis of this compound and similar terpenoid esters.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., hexane or ethanol) in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Extraction (from a matrix): For samples where this compound is a component of a larger matrix (e.g., plant extract, cosmetic formulation), a suitable extraction method must be employed. A common technique is solvent extraction.

    • Accurately weigh a representative portion of the sample.

    • Add a known volume of an appropriate solvent (e.g., hexane).

    • Vortex or sonicate the mixture for a defined period to ensure complete extraction.

    • Centrifuge the mixture and collect the supernatant.

    • If necessary, filter the extract through a 0.45 µm syringe filter before analysis.

Gas Chromatography (GC) Analysis

The instrumental analysis is typically performed using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium): 25 mL/min.

  • Injection Volume: 1 µL.

Method Validation Parameters

For an analytical method to be considered reliable, it must be validated. The key validation parameters are outlined below, based on international guidelines.

Table 2: Typical Single-Laboratory Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) < 2% for replicate injections.
Precision (Intermediate Precision) The precision of the method within the same laboratory over different days, with different analysts, and/or on different equipment.RSD < 3%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The peak for the analyte should be well-resolved from other peaks.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the inter-laboratory validation of an analytical method.

experimental_workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Single-Laboratory Validation cluster_interlab Phase 3: Inter-Laboratory Study cluster_reporting Phase 4: Data Analysis and Reporting p1 Define Analyte and Matrix p2 Develop Analytical Method p1->p2 p3 Establish Validation Protocol p2->p3 s1 Linearity & Range p3->s1 s2 Accuracy & Precision s1->s2 s3 LOD & LOQ s2->s3 s4 Specificity & Robustness s3->s4 i1 Prepare Homogeneous Samples s4->i1 i2 Distribute Samples to Participating Labs i1->i2 i3 Labs Perform Analysis per Protocol i2->i3 i4 Collect and Analyze Data i3->i4 r1 Statistical Analysis (ISO 5725) i4->r1 r2 Calculate Repeatability (sr) and Reproducibility (sR) r1->r2 r3 Publish Final Report r2->r3

Caption: Experimental workflow for inter-laboratory method validation.

signaling_pathway cluster_sample Sample Journey cluster_gc Gas Chromatography System cluster_data Data Processing sample Test Sample extraction Solvent Extraction sample->extraction filtration Filtration (0.45 µm) extraction->filtration injection GC Injection filtration->injection column Separation on HP-5ms Column injection->column detection Detection (FID/MS) column->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standard Curve integration->quantification result Final Result (% w/w) quantification->result

Caption: Analytical workflow from sample to result.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of p-Menth-1-en-8-yl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of p-Menth-1-en-8-yl benzoate, synthesized from general best practices for similar chemical compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for structurally similar ester compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your region.

Chemical and Physical Properties

A summary of the key computed properties for this compound is provided below. This information can be valuable for safety and handling considerations.

PropertyValueSource
Molecular Formula C₁₇H₂₂O₂PubChem[1]
Molecular Weight 258.35 g/mol PubChem[1]
XLogP3 4.1PubChem[1]
Flash Point 289.00 °F (142.78 °C) (TCC)The Good Scents Company[2]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, ensure that the appropriate personal protective equipment is worn and that you are working in a well-ventilated area.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[3]

  • Eye Protection: Use safety glasses with side shields or goggles to protect against splashes.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][4]

  • Respiratory Protection: If working with large quantities or in an area with poor ventilation, a suitable respirator may be necessary.[4]

Safe handling practices include avoiding contact with skin, eyes, and clothing, and preventing the inhalation of vapor or mist.[3][5] Keep the compound away from heat and sources of ignition.[3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical to prevent degradation or leakage.

    • Do not mix with incompatible waste streams.

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel from the area.[3]

    • Contain the spillage to prevent it from entering the sewage system or waterways.[3]

    • For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

    • Sweep or shovel the absorbed material into a suitable, closed container for disposal.[3]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and treated as chemical waste.

    • Disposed of the decontaminated container in accordance with institutional and local regulations.

  • Final Disposal:

    • All waste containing this compound should be disposed of through a licensed waste disposal contractor.[6]

    • Consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is there a spill? C->D E Contain and Absorb Spill with Inert Material D->E Yes G Store Waste Container in a Cool, Dry, Well-Ventilated Area D->G No F Collect Absorbed Material in a Sealed Container E->F F->G H Contact Institutional EHS for Pickup G->H I Dispose of through a Licensed Waste Contractor H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.